6-chloro-N-phenylpyridazin-3-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloro-N-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCESXDSWFKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423311 | |
| Record name | 6-chloro-N-phenylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1014-78-4 | |
| Record name | 6-chloro-N-phenylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 6-chloro-N-phenylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-chloro-N-phenylpyridazin-3-amine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying molecular features that give rise to the observed spectral characteristics. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling confident identification, characterization, and quality control of this important chemical entity.
Introduction to 6-chloro-N-phenylpyridazin-3-amine
6-chloro-N-phenylpyridazin-3-amine, with the molecular formula C₁₀H₈ClN₃ and a molecular weight of 205.64 g/mol , belongs to the pyridazine class of nitrogen-containing heterocyclic compounds[1]. The strategic placement of a chloro substituent and a phenylamino group on the pyridazine ring makes it a versatile scaffold in drug discovery and materials science. Understanding its spectroscopic signature is paramount for its synthesis, purification, and application. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound.
Chemical Structure:
Caption: Chemical structure of 6-chloro-N-phenylpyridazin-3-amine.
Synthesis and Sample Preparation
A common and efficient method for the synthesis of 6-chloro-N-phenylpyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with aniline. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Caption: General synthesis of 6-chloro-N-phenylpyridazin-3-amine.
Detailed Protocol:
A detailed experimental protocol for a similar reaction, the synthesis of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, involves refluxing the starting materials in ethanol[2]. A general procedure for the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine involves reacting it with ammonia in a suitable solvent at elevated temperatures[3][4]. Based on these precedents, a plausible synthesis of the title compound is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable high-boiling point solvent such as ethanol or isopropanol.
-
Addition of Aniline: Add aniline (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-N-phenylpyridazin-3-amine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-chloro-N-phenylpyridazin-3-amine, based on the analysis of its constituent fragments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show signals corresponding to the protons on the pyridazine ring and the phenyl group, as well as the amine proton.
-
Pyridazine Ring Protons: The pyridazine ring has two aromatic protons. Based on the data for 6-chloropyridazin-3-amine, these protons appear as doublets in the aromatic region of the spectrum[5]. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring will deshield these protons, causing them to resonate at a relatively high chemical shift.
-
Phenyl Group Protons: The five protons of the phenyl group will also appear in the aromatic region. The ortho, meta, and para protons will likely have distinct chemical shifts due to the electronic influence of the amino group.
-
Amine Proton: The amine proton (N-H) will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridazine H-4/H-5 | 7.0 - 7.5 | Doublet |
| Phenyl H (ortho, meta, para) | 6.8 - 7.8 | Multiplet |
| Amine NH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridazine Ring Carbons: The four carbon atoms of the pyridazine ring will have distinct chemical shifts. The carbon atom attached to the chlorine (C-6) is expected to be significantly deshielded. The carbon atom attached to the amino group (C-3) will also be influenced by the nitrogen atom.
-
Phenyl Group Carbons: The six carbon atoms of the phenyl ring will show distinct signals. The ipso-carbon (attached to the nitrogen) will be shifted downfield, while the ortho and para carbons may be shielded due to the electron-donating effect of the amino group.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridazine C-3 | 155 - 165 |
| Pyridazine C-4 | 115 - 125 |
| Pyridazine C-5 | 125 - 135 |
| Pyridazine C-6 | 140 - 150 |
| Phenyl C-ipso | 140 - 150 |
| Phenyl C-ortho, C-meta, C-para | 115 - 130 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern
The mass spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show a molecular ion peak [M]⁺ at m/z 205 and an [M+2]⁺ peak at m/z 207 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Key fragmentation pathways may include:
-
Loss of a chlorine radical to give a fragment at m/z 170.
-
Cleavage of the C-N bond between the pyridazine ring and the phenylamino group.
-
Fragmentation of the pyridazine or phenyl rings.
Mass Spectrometry Data
| Ion | m/z | Relative Abundance |
| [M]⁺ | 205 | Moderate |
| [M+2]⁺ | 207 | ~1/3 of [M]⁺ |
| [M-Cl]⁺ | 170 | Variable |
| [C₆H₅NH]⁺ | 92 | Variable |
| [C₄H₂ClN₂]⁺ | 113 | Variable |
Fragmentation Workflow:
Caption: Predicted mass spectrometry fragmentation of 6-chloro-N-phenylpyridazin-3-amine.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions
The IR spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C=C and C=N bonds of the aromatic rings, and the C-Cl bond.
Infrared Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1400 - 1600 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 6-chloro-N-phenylpyridazin-3-amine. By understanding the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, researchers can confidently identify and characterize this compound. The provided synthesis protocol offers a practical starting point for its preparation. This guide serves as a foundational resource for scientists and professionals working with this versatile heterocyclic compound.
References
[5] PubChem. 6-Amino-3-chloropyridazine. [Link] (accessed Jan 25, 2026).
[6] SpectraBase. 3-Amino-6-chloro-pyridazine. [Link] (accessed Jan 25, 2026).
[2] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27(19), 6529. [Link] (accessed Jan 25, 2026).
[3] Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A. (accessed Jan 25, 2026).
[4] Google Patents. Process for producing 3-amino-6-chloropyridazine. WO2007026623A1. (accessed Jan 25, 2026).
[1] Lead Sciences. 6-Chloro-N-phenylpyridazin-3-amine. [Link] (accessed Jan 25, 2026).
Sources
- 1. 6-Chloro-N-phenylpyridazin-3-amine - Lead Sciences [lead-sciences.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-chloro-N-phenylpyridazin-3-amine safety and handling
An In-Depth Technical Guide to the Safe Handling of 6-chloro-N-phenylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-phenylpyridazin-3-amine (CAS No: 1014-78-4) is a substituted pyridazine derivative, a class of heterocyclic compounds recognized for a wide array of biological activities and applications in medicinal chemistry.[1] As a research chemical and potential intermediate in the synthesis of more complex molecules, its presence in the laboratory necessitates a thorough understanding of its properties and potential hazards. The integrity of research and the safety of personnel depend on a robust framework for handling such specialized reagents.
This guide moves beyond a simple recitation of standard procedures. As a Senior Application Scientist, my objective is to provide a cohesive, in-depth technical resource that explains the causality behind safety protocols. By understanding the "why," researchers can cultivate a proactive safety culture, ensuring that every experimental step is part of a self-validating system of protection. This document is structured to provide a logical flow from identification and hazard assessment to practical handling protocols and emergency preparedness.
Section 1: Core Chemical Identification and Properties
A foundational aspect of safety is the accurate identification of the substance. The following table summarizes the key properties of 6-chloro-N-phenylpyridazin-3-amine.
| Property | Value | Source |
| Chemical Name | 6-chloro-N-phenylpyridazin-3-amine | [2] |
| CAS Number | 1014-78-4 | [2] |
| Molecular Formula | C₁₀H₈ClN₃ | [2] |
| Molecular Weight | 205.64 g/mol | [2] |
| Synonyms | ClC1=NN=C(NC2=CC=CC=C2)C=C1 | [2] |
| Purity | Typically ≥98% | [2] |
Section 2: Hazard Identification and Risk Assessment
While specific, comprehensive toxicological data for 6-chloro-N-phenylpyridazin-3-amine is not extensively published, a scientifically rigorous approach dictates that we assess its potential hazards based on its structural class and the known hazards of its parent compound, 6-chloropyridazin-3-amine (CAS: 5469-69-2). This proactive assessment is crucial for establishing appropriate control measures.
The parent compound is classified under the Globally Harmonized System (GHS) with the following hazards.[3][4][5] It is imperative to assume the N-phenyl derivative carries similar risks.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3][4][5] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[3][4][6] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[3][4][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation.[3][4][6] |
| Signal Word | Warning |
Causality of Hazards:
-
Irritation: The heterocyclic nitrogen atoms and the reactive chloro-substituent can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to inflammatory responses.
-
Acute Toxicity: If ingested, the compound can cause gastrointestinal irritation, nausea, and vomiting.[6] Its metabolic pathway is not well-defined, but its absorption can lead to systemic effects.
The relationship between identifying these hazards and implementing controls is a fundamental pillar of laboratory safety, as illustrated below.
Caption: Logical flow from hazard identification to control implementation.
Section 3: Safe Handling and Storage Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for mitigating the risks identified above.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.
-
Ventilation: All manipulations of solid 6-chloro-N-phenylpyridazin-3-amine or its solutions must be conducted within a certified chemical fume hood.[3][6] This is non-negotiable, as it directly addresses the inhalation hazard (H335) by preventing dust and vapors from entering the laboratory atmosphere.
-
Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[6] Their location and functionality should be checked weekly.
Personal Protective Equipment (PPE): The Last Barrier
PPE provides a final barrier between the researcher and the chemical. Its use should be based on a thorough risk assessment.
-
Hand Protection: Wear nitrile gloves. Given the classification as a skin irritant (H315), gloves must be inspected for tears or holes before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses may not provide adequate protection from splashes or fine dust. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3][6] This directly addresses the serious eye irritation hazard (H319).
-
Body Protection: A buttoned laboratory coat must be worn to protect against skin contact.
Step-by-Step Handling Protocol: Weighing and Solution Preparation
The following protocol for weighing the solid compound and preparing a stock solution is a self-validating workflow designed to minimize exposure at every step.
Sources
- 1. Buy 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | 1096808-74-0 [smolecule.com]
- 2. 6-Chloro-N-phenylpyridazin-3-amine - Lead Sciences [lead-sciences.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Utility of 6-Chloro-N-phenylpyridazin-3-amine in Modern Medicinal Chemistry
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 6-chloro-N-phenylpyridazin-3-amine . We will explore its synthesis, its role as a versatile building block for library generation, and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives as potential therapeutic agents, with a particular focus on kinase inhibition.
Introduction: The Pyridazine Scaffold in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Among these, the pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is of significant interest.[3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal pharmacophore for interacting with various biological targets.[4] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][5][6][7]
The specific scaffold, 6-chloro-N-phenylpyridazin-3-amine , offers two primary points for strategic molecular elaboration, making it an exceptionally valuable starting material for creating diverse chemical libraries:
-
The C6-Chloro Group: This position is highly susceptible to nucleophilic substitution and, more importantly, serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
The N-phenylpyridazin-3-amine Moiety: This structural element is a well-established "hinge-binder" that can form critical hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of many protein kinases.[4]
This guide will provide the necessary protocols to leverage these features for the discovery of novel bioactive compounds.
Physicochemical Properties and Synthesis
A foundational understanding of the starting material is critical for experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₈ClN₃ |
| Molecular Weight | 205.65 g/mol |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Reactivity | C6-Cl is reactive towards cross-coupling |
Synthetic Strategy
The synthesis of 6-chloro-N-phenylpyridazin-3-amine is typically achieved in a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) to install the amino group, followed by a second reaction to introduce the phenyl group. A more direct approach involves the amination of 3-amino-6-chloropyridazine.
A common synthetic pathway involves the reaction of 3,6-dichloropyridazine with ammonia to yield 3-amino-6-chloropyridazine, a key intermediate.[8][9] This intermediate can then be coupled with a phenylating agent.
Caption: Synthetic route to 6-chloro-N-phenylpyridazin-3-amine.
Medicinal Chemistry Application: A Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The 6-chloro-N-phenylpyridazin-3-amine scaffold is an excellent starting point for generating libraries of potential kinase inhibitors.
The core strategy involves using the C6-chloro position as an anchor for diversification via cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which is crucial for achieving potency and selectivity.
Sources
- 1. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | 1096808-74-0 [smolecule.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Synthesis of Novel Anticancer Agents from 6-chloro-N-phenylpyridazin-3-amine: A Detailed Guide for Researchers
Introduction: The Therapeutic Promise of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature and ability to act as a hydrogen bond acceptor, make it an attractive core for the design of biologically active molecules.[1] In the realm of oncology, pyridazine derivatives have emerged as a promising class of compounds with a wide spectrum of anticancer activities.[2][3] These compounds have been shown to target various critical pathways involved in cancer progression, including cell signaling, cell cycle regulation, and apoptosis.[4]
This application note provides a comprehensive guide for the synthesis of novel anticancer agents starting from the versatile building block, 6-chloro-N-phenylpyridazin-3-amine. We will delve into key synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapeutics.
Core Synthetic Strategies: Functionalizing the Pyridazine Ring
The chlorine atom at the 6-position of 6-chloro-N-phenylpyridazin-3-amine is a key handle for synthetic diversification. Its reactivity allows for the introduction of a wide array of substituents through well-established cross-coupling and nucleophilic substitution reactions. The two most powerful and versatile methods for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, enabling the formation of a carbon-carbon bond.[5][6] This reaction is exceptionally well-suited for introducing aryl or heteroaryl moieties at the 6-position of the pyridazine ring, allowing for the exploration of a vast chemical space. The general transformation is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates.[7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This method is ideal for introducing a diverse range of amino substituents at the 6-position of the pyridazine core, including primary and secondary amines, as well as various nitrogen-containing heterocycles. The general transformation is as follows:
Figure 2: General scheme of the Buchwald-Hartwig amination reaction.
Similar to the Suzuki coupling, the selection of the appropriate catalyst, ligand, and base is critical for achieving high yields and clean conversions in the Buchwald-Hartwig amination.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative anticancer agents derived from 6-chloro-N-phenylpyridazin-3-amine.
Protocol 1: Synthesis of 6-(4-methoxyphenyl)-N-phenylpyridazin-3-amine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl pyridazine derivative, a class of compounds that has shown significant anticancer potential.
Materials:
-
6-chloro-N-phenylpyridazin-3-amine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-N-phenylpyridazin-3-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol to the flask. Degas the resulting suspension by bubbling argon or nitrogen through it for 20-30 minutes.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(4-methoxyphenyl)-N-phenylpyridazin-3-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 6-(morpholin-4-yl)-N-phenylpyridazin-3-amine via Buchwald-Hartwig Amination
This protocol details the synthesis of a pyridazine derivative bearing a morpholine moiety, a common pharmacophore in anticancer drug design.[11]
Materials:
-
6-chloro-N-phenylpyridazin-3-amine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-chloro-N-phenylpyridazin-3-amine (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene and morpholine (1.2 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 6-(morpholin-4-yl)-N-phenylpyridazin-3-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Anticancer Activity of Synthesized Derivatives
The following table summarizes the in vitro anticancer activity of representative pyridazine derivatives synthesized from 6-chloro-N-phenylpyridazin-3-amine against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group at 6-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 | Fictional Data |
| 1b | 3,4-Dimethoxyphenyl | HCT116 (Colon) | 2.8 | Fictional Data |
| 1c | 4-Fluorophenyl | A549 (Lung) | 7.1 | Fictional Data |
| 2a | Morpholin-4-yl | MCF-7 (Breast) | 10.5 | Fictional Data |
| 2b | Piperidin-1-yl | HCT116 (Colon) | 8.9 | Fictional Data |
| 2c | 4-Methylpiperazin-1-yl | A549 (Lung) | 4.5 | Fictional Data |
Note: The data in this table is illustrative and based on typical activities reported for similar compounds in the literature. Actual IC₅₀ values will vary depending on the specific compound and assay conditions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticancer activity of pyridazine derivatives is highly dependent on the nature of the substituent at the 6-position.
-
Aryl Substituents (from Suzuki Coupling): The electronic properties of the aryl ring play a significant role. Electron-donating groups, such as methoxy, often enhance the anticancer activity.[2] The position of the substituents on the phenyl ring also influences the biological response, suggesting specific interactions with the target protein's binding site.
-
Amino Substituents (from Buchwald-Hartwig Amination): The introduction of cyclic amines like morpholine and piperazine can improve the pharmacokinetic properties of the compounds, such as solubility and cell permeability. The basic nitrogen in these rings can also participate in crucial hydrogen bonding interactions with the biological target.
Mechanism of Action:
While the precise mechanism of action can vary depending on the specific derivative, many pyridazine-based anticancer agents have been shown to induce apoptosis (programmed cell death) in cancer cells. Some derivatives have also been identified as inhibitors of key signaling proteins, such as kinases , which are often dysregulated in cancer. Further mechanistic studies, including cell cycle analysis and target identification assays, are crucial to elucidate the specific pathways through which these novel compounds exert their anticancer effects.
Conclusion
6-chloro-N-phenylpyridazin-3-amine is a valuable and versatile starting material for the synthesis of a diverse library of novel pyridazine derivatives with potential anticancer activity. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides an efficient means to explore the structure-activity relationships of this promising class of compounds. The protocols and data presented in this application note serve as a solid foundation for researchers to design and synthesize the next generation of pyridazine-based cancer therapeutics.
References
- Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 514-532.
- Al-Ghorbani, M., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. RSC Advances, 14(11), 7890-7907.
- Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- Siddiqui, N., et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H). European Journal of Medicinal Chemistry, 54, 843-849.
- Chemistry LibreTexts. (2023).
- El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5243.
- The Organic Chemistry Tutor. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- El-Gazzar, M. G. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. International Journal of Molecular Sciences, 15(5), 7539-7553.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867-8874.
- Martins, P., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Szychowska, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(21), 7356.
- Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
- da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(48), 30206-30218.
- Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.
- Ma, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
- ResearchGate. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- ResearchGate. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF.
- Siddiqui, N., et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H). European Journal of Medicinal Chemistry, 54, 843-849.
- El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5243.
- BenchChem. (n.d.). N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-chloro-N-phenylpyridazin-3-amine in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridazine scaffold is a cornerstone in the development of novel agrochemicals, demonstrating a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1] This guide focuses on the research and application of 6-chloro-N-phenylpyridazin-3-amine , a promising derivative for crop protection. By synthesizing data from structurally related compounds and established methodologies, this document provides a comprehensive framework for its investigation, from synthesis to biological evaluation.
Introduction: The Potential of Pyridazine Derivatives in Agriculture
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in agricultural research.[1] Their diverse biological activities stem from the unique electronic and structural properties of the pyridazine ring. The introduction of various substituents allows for the fine-tuning of their activity, selectivity, and environmental fate. Notably, compounds like Chloridazon, a pyridazinone herbicide, function by inhibiting photosynthesis.[2] Other pyridazine derivatives have shown potent antifungal activities against a range of phytopathogenic fungi.[3][4][5]
The subject of this guide, 6-chloro-N-phenylpyridazin-3-amine, combines the core pyridazine structure with a chloro substituent and an N-phenylamino group. These features suggest its potential as a bioactive agent in crop protection, likely exhibiting fungicidal or herbicidal properties. The chloro group can enhance the molecule's reactivity and binding affinity to target enzymes, while the N-phenylamino group can influence its lipophilicity and metabolic stability.[6]
Synthesis of 6-chloro-N-phenylpyridazin-3-amine
The synthesis of 6-chloro-N-phenylpyridazin-3-amine can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a dichloro-pyridazine precursor.
Proposed Synthetic Pathway:
A plausible and efficient synthesis starts from the commercially available 3,6-dichloropyridazine. The reaction with aniline in a suitable solvent and in the presence of a base is expected to yield the desired product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | 1096808-74-0 [smolecule.com]
Application Notes and Protocols for the Functionalization of 6-chloro-N-phenylpyridazin-3-amine
Introduction: The Pyridazine Scaffold - A Privileged Motif in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and the capacity for robust dual hydrogen bonding, make it an invaluable scaffold for engaging with biological targets.[4] These attributes contribute to its prevalence in a wide array of therapeutic agents, from antihypertensives like hydralazine to recently approved drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib.[4][5][6] The pyridazine core is a key pharmacophore in numerous agrochemicals and pharmaceuticals, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5]
The strategic functionalization of the pyridazine ring is paramount to modulating the pharmacological profile of drug candidates. Among the various substituted pyridazines, 6-chloro-N-phenylpyridazin-3-amine stands out as a versatile and highly valuable building block. The presence of the chloro substituent at the 6-position provides a reactive handle for a multitude of chemical transformations, while the N-phenylamino group at the 3-position can influence the electronic properties of the ring and serve as a point for further derivatization or as a key pharmacophoric element. This guide provides a detailed exploration of the key functionalization strategies for the 6-chloro-N-phenylpyridazin-3-amine core, offering both theoretical insights and practical, field-proven protocols for researchers in drug development.
Reactivity of the 6-chloro-N-phenylpyridazin-3-amine Core: A Tale of Two Substituents
The reactivity of the 6-chloro-N-phenylpyridazin-3-amine ring is dictated by the interplay of its constituent parts: the electron-deficient pyridazine ring, the electron-withdrawing chloro substituent, and the electron-donating N-phenylamino group. The two adjacent nitrogen atoms in the pyridazine ring inherently create an electron-deficient aromatic system, making it susceptible to nucleophilic attack.[7] This effect is further amplified by the inductive and mesomeric electron-withdrawing nature of the chloro group, rendering the carbon atom to which it is attached highly electrophilic.[8]
Conversely, the N-phenylamino group at the 3-position acts as an electron-donating group through resonance, which can modulate the overall electron density of the ring. This electronic push-pull system not only influences the regioselectivity of further reactions but also provides a handle for directed metalation strategies. Understanding this delicate electronic balance is crucial for predicting the outcome of functionalization reactions and for designing rational synthetic routes.
The primary modes of functionalization for this scaffold, which will be discussed in detail, include:
-
Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the electrophilicity of the C6 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Buchwald-Hartwig amination for the formation of C-C and C-N bonds, respectively.
-
Directed Ortho-Metalation (DoM): Utilizing the directing ability of the N-phenylamino group to functionalize the pyridazine ring at a specific position.
I. Nucleophilic Aromatic Substitution (SNA_r_): A Gateway to Diverse Functionality
The most direct and widely employed method for functionalizing 6-chloro-N-phenylpyridazin-3-amine is through nucleophilic aromatic substitution (SNA_r_).[9][10] The electron-deficient nature of the pyridazine ring, exacerbated by the chloro substituent, facilitates the attack of a wide range of nucleophiles at the C6 position.[8] This reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.
Causality Behind Experimental Choices:
-
Nucleophile Selection: A broad array of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. The choice of nucleophile directly dictates the resulting functionality. For instance, reaction with an amine will yield a diamino-substituted pyridazine, a common motif in kinase inhibitors.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to solubilize the reactants and facilitate the formation of the charged intermediate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction. In the case of alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) may be required to generate the corresponding alkoxide or thiolate in situ.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and drive it to completion. Microwave irradiation can also be a valuable tool to accelerate these transformations.
Experimental Workflow for SNA_r_
Caption: A generalized workflow for the nucleophilic aromatic substitution of 6-chloro-N-phenylpyridazin-3-amine.
Protocol: S_N_Ar with a Secondary Amine
Table 1: Reagents for SNA_r_ with a Secondary Amine
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| 6-chloro-N-phenylpyridazin-3-amine | Varies | 205.65 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Procedure:
-
To a stirred solution of 6-chloro-N-phenylpyridazin-3-amine (1.0 eq) in DMF (0.2 M), add the secondary amine (1.2 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of chloro-heterocycles.[11][12] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful tools in this regard, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the C6 position of the pyridazine ring.
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with a halide or triflate.[11][13][14] In the context of 6-chloro-N-phenylpyridazin-3-amine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C6 position, significantly expanding the accessible chemical space.[15]
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with a less reactive aryl chloride.[16] A combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like SPhos, XPhos, or RuPhos, is often employed. These ligands facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[16]
-
Boronic Acid/Ester: A wide variety of commercially available boronic acids and their corresponding esters can be used as coupling partners. Boronic esters are often more stable and can provide better yields in some cases.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[14] Common choices include potassium carbonate, cesium carbonate, or potassium phosphate. The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| 6-chloro-N-phenylpyridazin-3-amine | Varies | 205.65 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.05 |
| SPhos | 657408-07-6 | 410.51 | 0.10 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | - | - |
Procedure:
-
In a reaction vessel, combine 6-chloro-N-phenylpyridazin-3-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture (0.1 M).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
B. Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[17][18] This reaction is exceptionally useful for the synthesis of N-aryl and N-heteroaryl amines and is a powerful tool for derivatizing the 6-chloro-N-phenylpyridazin-3-amine core with a diverse range of primary and secondary amines.[19][20]
-
Catalyst System: Similar to the Suzuki coupling, the choice of the palladium precursor and ligand is crucial.[16] For aryl chlorides, highly active catalyst systems are required. Pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) or a combination of a palladium source with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to achieve good conversion.[16]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and for facilitating the catalytic cycle. Sodium tert-butoxide (NaO_t_Bu) is the most commonly used and effective base for this transformation.[16]
-
Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen, which can deactivate the palladium(0) catalyst. Therefore, it is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen).[16]
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| 6-chloro-N-phenylpyridazin-3-amine | Varies | 205.65 | 1.0 |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 |
| RuPhos | 787618-22-8 | 470.61 | 0.08 |
| Sodium tert-butoxide (NaO_t_Bu) | 865-48-5 | 96.10 | 1.4 |
| Toluene | 108-88-3 | 92.14 | - |
Procedure:
-
To an oven-dried reaction vessel, add 6-chloro-N-phenylpyridazin-3-amine (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.08 eq), and NaO_t_Bu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add dry, degassed toluene (0.1 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
III. Directed Ortho-Metalation (DoM): Regioselective C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[21] This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[21] This intermediate can then be quenched with a variety of electrophiles to introduce a new functional group.[22][23]
In the case of 6-chloro-N-phenylpyridazin-3-amine, the N-phenylamino group can act as a DMG, directing the metalation to the C4 position of the pyridazine ring. However, the presence of the acidic N-H proton and the potential for nucleophilic attack on the pyridazine ring by the organolithium reagent are challenges that need to be addressed. The use of a hindered base like lithium diisopropylamide (LDA) or a temporary protecting group on the amino nitrogen can be employed to favor the desired C-H activation.[24]
Conceptual Workflow for Directed Ortho-Metalation
Caption: A conceptual workflow for the directed ortho-metalation of 6-chloro-N-phenylpyridazin-3-amine.
Protocol: Directed Ortho-Metalation and Quenching with an Electrophile (Conceptual)
Table 4: Reagents for Directed Ortho-Metalation (Conceptual)
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| N-protected 6-chloro-N-phenylpyridazin-3-amine | Varies | Varies | 1.0 |
| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 | 1.1 |
| Electrophile (e.g., Iodomethane) | 74-88-4 | 141.94 | 1.2 |
| Tetrahydrofuran (THF), dry | 109-99-9 | 72.11 | - |
Procedure:
-
To a solution of N-protected 6-chloro-N-phenylpyridazin-3-amine (1.0 eq) in dry THF (0.1 M) under an inert atmosphere at -78 °C, add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Perform the deprotection step under appropriate conditions.
-
Purify the final product by column chromatography.
Conclusion
The 6-chloro-N-phenylpyridazin-3-amine scaffold is a highly valuable and versatile building block in drug discovery. Its strategic functionalization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation provides access to a vast and diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in the development of novel therapeutic agents. A thorough understanding of the underlying reactivity and the careful selection of reaction conditions are paramount to achieving the desired chemical transformations with high efficiency and selectivity.
References
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (URL: [Link])
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL: [Link])
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. (URL: [Link])
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])
-
Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed. (URL: [Link])
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])
-
nucleophilic aromatic substitutions - YouTube. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: Not available)
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (URL: [Link])
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society. (URL: [Link])
-
Synthesis of pyridazines - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (URL: [Link])
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (URL: [Link])
-
Directed (ortho) Metallation. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Pyridazine - Wikipedia. (URL: [Link])
-
Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Directed ortho metalation - Wikipedia. (URL: [Link])
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link])
-
Lewis Acid Directed Regioselective Metalations of Pyridazine | Request PDF. (URL: [Link])
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Pyridazine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | 1096808-74-0 [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 22. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Navigating the Challenges of Pyridazine C-N Coupling: A Technical Support Guide for Buchwald-Hartwig Amination
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyridazine derivatives. This resource is designed to move beyond standard protocols, offering a deeper understanding of the reaction's nuances when applied to this important class of electron-deficient N-heterocycles.
The functionalization of pyridazine scaffolds is a cornerstone of modern medicinal chemistry, with these motifs appearing in a wide array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds, offering a versatile route to novel pyridazine-based compounds. However, the inherent electronic properties and the presence of adjacent nitrogen atoms in the pyridazine ring present unique challenges that can often lead to low yields, catalyst deactivation, and undesirable side reactions.
This technical support center is structured to address the specific issues encountered during the Buchwald-Hartwig amination of pyridazines, providing a troubleshooting guide in a question-and-answer format, alongside a compilation of frequently asked questions.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section directly addresses common problems observed during the Buchwald-Hartwig amination of pyridazine substrates, offering explanations and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I address them?
Answer:
Low reactivity in the Buchwald-Hartwig amination of pyridazines often stems from catalyst inhibition or suboptimal reaction parameters. The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate ligand, chelating to the palladium center and leading to catalyst poisoning.[1]
Initial Diagnostic Steps:
-
Confirm Reagent Integrity: Ensure the amine, aryl halide, base, and solvent are pure and anhydrous. Degassing the solvent is crucial to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Verify Catalyst Activity: If possible, test the catalyst and ligand with a more reliable substrate (e.g., a simple aryl bromide) to confirm their activity.
Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to prevent catalyst inhibition and promote the desired catalytic cycle.[2]
-
Bulky, Electron-Rich Monodentate Ligands: Ligands such as XPhos , SPhos , and RuPhos are often effective. Their steric bulk discourages the formation of inactive bis-ligated palladium complexes and can prevent the pyridazine nitrogens from strongly coordinating to the metal center.[3]
-
Bidentate Ligands with a Wide Bite Angle: Ligands like Xantphos can be highly effective in preventing catalyst deactivation by chelating N-heterocycles.[4] The specific geometry of these ligands can block the pyridazine nitrogens from accessing the palladium center.
-
Josiphos-type Ligands: These ferrocene-based bidentate ligands have also shown promise in the amination of challenging heteroaryl chlorides.[5]
-
-
Choice of Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, pre-formed palladium-ligand complexes (precatalysts) can offer superior performance by ensuring the formation of the active catalytic species.[6] Consider using a G3 or G4 Buchwald precatalyst incorporating a suitable biarylphosphine ligand.
-
Solvent and Temperature:
-
Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Ensure the reaction temperature is appropriate. While typical conditions range from 80-110 °C, some systems may require higher temperatures to overcome the activation barrier.[6] Conversely, for highly activated substrates, lower temperatures may be sufficient.
-
Question 2: I am observing significant hydrodehalogenation of my pyridazine starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[7] It often arises from the β-hydride elimination from the palladium-amido intermediate or from reactions involving trace amounts of water. With electron-deficient heterocycles like pyridazines, this can be particularly problematic.
Strategies to Mitigate Hydrodehalogenation:
-
Base Selection: The choice of base can significantly influence the extent of hydrodehalogenation.
-
While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can also promote side reactions.[8]
-
Consider switching to a weaker, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These bases can be effective while minimizing hydrodehalogenation, especially with sensitive substrates.[3][8]
-
-
Thoroughly Dry Reagents and Solvents: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination. Bulky biarylphosphine ligands can sterically hinder the conformation required for β-hydride elimination.[3]
-
Use of Additives: In some cases, the addition of a stoichiometric amount of a bulky, non-coordinating cation scavenger can help.
Question 3: My pyridazine substrate has other sensitive functional groups (e.g., esters, nitriles). How can I perform the amination without affecting them?
Answer:
The presence of base-sensitive functional groups requires careful selection of reaction conditions to ensure chemoselectivity.
Recommendations for Sensitive Substrates:
-
Employ Weaker Bases: As mentioned previously, switching from strong alkoxide bases to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is the primary strategy.[8] These bases are generally more compatible with a wider range of functional groups.
-
Lower Reaction Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can often reduce the rate of decomposition of sensitive functional groups.
-
Use of Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a good alternative, especially for microwave-assisted reactions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of halopyridazines in the Buchwald-Hartwig amination?
A1: Generally, the reactivity follows the order of bond strength: I > Br > Cl. However, the oxidative addition step is also influenced by the electronic nature of the pyridazine ring. For challenging couplings, starting with the more reactive bromo- or iodopyridazine is advisable.
Q2: Can I use primary and secondary aliphatic and aromatic amines with pyridazine substrates?
A2: Yes, the Buchwald-Hartwig amination is versatile and can accommodate a wide range of amines. However, the optimal ligand and reaction conditions may vary. For instance, sterically hindered secondary amines might require more bulky ligands to facilitate the coupling. Heteroaryl amines can also be challenging coupling partners and may require specific optimization.[6]
Q3: How do I choose the right palladium source?
A3: While simple palladium salts like Pd(OAc)₂ are often used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[8] Pre-formed Pd(0) sources like Pd₂(dba)₃ can be more reliable. For difficult couplings or for ensuring high reproducibility, using a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is often the best approach as it provides a more direct route to the active catalyst.[6]
Q4: What is the ideal catalyst loading?
A4: Catalyst loading typically ranges from 1-5 mol %. For initial screening, starting with 2-3 mol % is a good practice. For highly efficient systems and on a larger scale, the catalyst loading can often be reduced to below 1 mol %.
Q5: Are there any solvents that should be avoided?
A5: While toluene and dioxane are common, some solvents can inhibit the reaction. For example, coordinating solvents like acetonitrile or pyridine can compete with the phosphine ligand for binding to the palladium center and should generally be avoided.[10]
Data Presentation
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of a generic chloropyridazine.
| Parameter | Recommendation 1 (High Reactivity) | Recommendation 2 (For Sensitive Substrates) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or a G3/G4 Precatalyst (2-4 mol %) | G3/G4 Precatalyst (2-4 mol %) |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. relative to Pd) | Xantphos or Josiphos (1.1-1.2 eq. relative to Pd) |
| Base | NaOtBu (1.5-2.0 eq.) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.) |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Toluene or 1,4-Dioxane (degassed) |
| Temperature | 90-110 °C | 80-100 °C |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyridazine:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridazine (1.0 mmol), the amine (1.2 mmol), and the base (NaOtBu, 2.0 mmol, or K₃PO₄, 3.0 mmol).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., XPhos, 0.033 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor and ligand to the Schlenk tube under a positive flow of inert gas.
-
Add degassed, anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
DOT Script for Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
DOT Script for Troubleshooting Workflow:
Caption: Decision tree for troubleshooting common issues.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. [Link]
-
Singh, A., et al. (2021). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(31). [Link]
-
Foo, K., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13446–13451. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Gao, S., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(30), 9875-9880. [Link]
-
Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Torok, B., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2358–2364. [Link]
-
Williams, E. L., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(29), 4783-4787. [Link]
-
Heravi, M. M., et al. (2019). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry, 17(7), 1645-1681. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. [Link]
-
Bari, S., & Hartwig, J. F. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(21), 13157–13289. [Link]
-
Le, C. M., et al. (2016). t-BuXPhos: A highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 18(16), 4443-4448. [Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21533–21541. [Link]
-
Wolf, C. (2018). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. In Ferrocenes. [Link]
-
Le, C. M., et al. (2016). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 18(16), 4443-4448. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 43(4), 549–560. [Link]
-
Heravi, M. M., et al. (2019). Potassium tert-Butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. Organic & Biomolecular Chemistry, 17(7), 1645-1681. [Link]
-
Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. ChemInform, 35(14). [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(1), 102-127. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]
-
Wang, C., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. The Journal of Organic Chemistry, 84(11), 7246-7257. [Link]
-
Heravi, M. M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(9), 1127-1171. [Link]
-
Al-Masri, M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 829-841. [Link]
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 6-Chloro-N-phenylpyridazin-3-amine
Welcome to the technical support center for the synthesis of 6-chloro-N-phenylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side products and optimize your synthetic outcomes.
Introduction
The synthesis of 6-chloro-N-phenylpyridazin-3-amine, a key intermediate in the development of various pharmaceutical agents, primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and aniline. While seemingly straightforward, this reaction is often complicated by the formation of the di-substituted byproduct, 3,6-bis(N-phenylamino)pyridazine. Achieving high selectivity for the desired mono-substituted product requires a nuanced understanding of the reaction mechanism and precise control over key experimental parameters. This guide provides the expert insights and practical advice necessary to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the reaction between 3,6-dichloropyridazine and aniline?
A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. In the first step, the nucleophilic aniline attacks one of the electron-deficient carbon atoms of the pyridazine ring bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step. In the second, typically faster step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
Q2: Why is the formation of the di-substituted byproduct, 3,6-bis(N-phenylamino)pyridazine, a common issue?
A2: The mono-substituted product, 6-chloro-N-phenylpyridazin-3-amine, still possesses an activated carbon-chlorine bond. The newly introduced electron-donating amino group can further activate the ring towards a second nucleophilic attack by another molecule of aniline, leading to the di-substituted product. Controlling the reaction to favor mono-substitution is the primary challenge in this synthesis.
Q3: Are there alternative synthetic routes to consider?
A3: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond. This palladium-catalyzed cross-coupling reaction can offer higher selectivity and often proceeds under milder conditions than traditional SNAr reactions. However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis and purification.
Q4: How does the purity of starting materials affect the reaction?
A4: The purity of 3,6-dichloropyridazine and aniline is critical. Impurities in the 3,6-dichloropyridazine can lead to unexpected side products. Water content in the aniline or solvent can lead to hydrolysis of the starting material or product, forming hydroxy-substituted pyridazines. It is highly recommended to use reagents of high purity and to ensure solvents are anhydrous.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-chloro-N-phenylpyridazin-3-amine and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Mono-substituted Product
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., 5-10 °C). |
| Suboptimal Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of the Meisenheimer intermediate. | Consider switching to a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), which are known to facilitate S |
| Decomposition of Product | Prolonged exposure to high temperatures can lead to degradation of the desired product. | Once the reaction has reached optimal conversion (as determined by in-process monitoring), it is crucial to promptly initiate the work-up procedure to avoid product degradation. |
Problem 2: High Levels of Di-substituted Byproduct
| Potential Cause | Explanation | Suggested Solution |
| Excess Aniline | A large excess of the nucleophile (aniline) will drive the reaction towards di-substitution according to Le Chatelier's principle. | Carefully control the stoichiometry. Use a molar ratio of 3,6-dichloropyridazine to aniline of approximately 1:1 to 1:1.2. A slight excess of aniline may be necessary to ensure complete consumption of the starting material, but a large excess should be avoided. |
| High Reaction Temperature | Higher temperatures provide the necessary activation energy for the second substitution to occur at a significant rate. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise temperature control can also be effective: an initial lower temperature to favor mono-substitution, followed by a slight increase if necessary to drive the reaction to completion. |
| Prolonged Reaction Time | Even under optimized conditions, allowing the reaction to proceed for an extended period after the formation of the mono-substituted product will inevitably lead to an increase in the di-substituted byproduct. | Closely monitor the reaction and stop it once the optimal ratio of mono- to di-substituted product is achieved. It may be preferable to have some unreacted starting material, which is often easier to separate than the di-substituted product. |
Problem 3: Presence of Other Impurities
| Potential Cause | Explanation | Suggested Solution |
| Hydrolysis | The presence of water in the reaction mixture can lead to the hydrolysis of the C-Cl bond, forming 6-hydroxy-N-phenylpyridazin-3-amine. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-purity, dry aniline. |
| Solvent-Related Byproducts | In some cases, the solvent itself can react with the starting material or intermediates, especially at elevated temperatures. | Choose a solvent that is inert under the reaction conditions. If byproducts related to the solvent are observed, consider switching to an alternative. |
Experimental Protocols
Protocol 1: Optimized Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
3,6-Dichloropyridazine
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Add aniline (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (1.5 equivalents) or K₂CO₃ (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed and the desired product is maximized (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure 6-chloro-N-phenylpyridazin-3-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol offers an alternative, often milder, route to the desired product.
Materials:
-
3,6-Dichloropyridazine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add 3,6-dichloropyridazine (1.0 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography as described in Protocol 1.
Visualizing the Process
Reaction Scheme and Side Product Formation
Caption: Reaction pathway for the synthesis of 6-chloro-N-phenylpyridazin-3-amine and the formation of the di-substituted side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis of new triazolo[4,3-b]pyridazines and related compounds with antimicrobial activity. Turkish Journal of Chemistry, 40, 626-637. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14132-14140. Available at: [Link]
managing temperature control in 6-chloro-N-phenylpyridazin-3-amine synthesis
Document ID: TSC-PYRDZ-TC-001
Version: 1.0
Introduction: The Criticality of Thermal Management
Welcome to the technical support guide for the synthesis of 6-chloro-N-phenylpyridazin-3-amine. This molecule is a vital intermediate in the development of various pharmacologically active compounds, making the reliability of its synthesis paramount.[1][2] The reaction, typically a nucleophilic aromatic substitution (SNAr), is highly sensitive to thermal conditions. Proper temperature control is not merely a procedural step; it is the primary determinant of reaction kinetics, selectivity, and ultimately, the yield and purity of the final product.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common temperature-related challenges encountered during this synthesis. We will move beyond simple procedural instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
General Reaction Scheme
The synthesis of 6-chloro-N-phenylpyridazin-3-amine is most commonly achieved via the reaction of 3,6-dichloropyridazine with aniline. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline displaces one of the chlorine atoms on the pyridazine ring.
Caption: General synthesis of 6-chloro-N-phenylpyridazin-3-amine.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective actions.
Question 1: My reaction yield is consistently low or non-existent. How can I diagnose if temperature is the root cause?
Answer: Low yield is a classic symptom of suboptimal thermal conditions. The cause can be twofold: either the temperature is too low, resulting in a stalled reaction, or too high, leading to degradation.
-
Causality (Insufficient Temperature): Nucleophilic aromatic substitution reactions have a significant activation energy barrier. Insufficient thermal energy means that only a small fraction of reactant molecules will have the necessary kinetic energy to overcome this barrier and form the product.[3] The reaction rate will be impractically slow, leading to poor conversion of the starting material within a standard reaction time.
-
Causality (Excessive Temperature): While higher temperatures increase reaction rates, pyridazine derivatives can be susceptible to thermal decomposition at elevated temperatures, often above 150-200°C.[4][5] Excessive heat can lead to the formation of tars and a complex mixture of unidentifiable byproducts, which significantly lowers the isolated yield of the desired product.
Troubleshooting Steps:
-
Establish a Baseline: If you haven't already, run the reaction at a moderate, well-documented temperature, such as 100°C in a solvent like DMF.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of 3,6-dichloropyridazine.
-
If starting material remains largely unreacted after several hours: Your temperature is likely too low. Incrementally increase the reaction temperature by 10-15°C and continue monitoring.
-
If you observe the formation of multiple new spots on TLC, especially those at the baseline (indicating polar, tar-like substances), and a decrease in the product spot over time: Your temperature is too high. Reduce the temperature and monitor for a cleaner reaction profile.
-
-
Consider the Exotherm: Amination reactions can be exothermic. The initial addition of aniline might cause a temperature spike. Ensure you are adding the nucleophile slowly or using an ice bath to manage the initial exotherm before heating to the target reaction temperature.
Question 2: I am observing a significant amount of a major impurity, which I suspect is the di-substituted product (3,6-bis(phenylamino)pyridazine). How does temperature influence this side reaction?
Answer: The formation of the di-substituted byproduct is a common selectivity issue in this synthesis. Temperature plays a direct role in controlling the relative rates of the first and second substitution reactions.
-
Causality: After the first chlorine is substituted to form your desired product, the resulting amino group activates the pyridazine ring, making the second chlorine atom also susceptible to substitution, albeit to a lesser extent. At higher temperatures, the activation energy for this second substitution is more easily overcome, leading to an increase in the formation of the di-phenylamino byproduct.[7][8] Controlling the temperature allows you to operate in a kinetic regime that favors mono-substitution.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to improve selectivity. A lower temperature will disproportionately slow down the second, less favorable substitution reaction compared to the first. Try reducing the temperature by 15-20°C from your current protocol.
-
Control Stoichiometry: Ensure you are not using a large excess of aniline. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. A large excess, especially at high temperatures, will drive the reaction towards di-substitution.
-
Slow Addition: Add the aniline solution dropwise to the heated solution of 3,6-dichloropyridazine. This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.
Question 3: My reaction temperature is unstable and frequently overshoots the setpoint, especially during the initial heating phase. What are the risks, and how can I achieve better control?
Answer: Temperature instability and overshooting are significant concerns that can lead to inconsistent results and safety hazards.
-
Causality & Risks: Overshooting the target temperature, even for a short period, can push the reaction into a regime of byproduct formation or degradation.[9] This can irreversibly affect the final yield and purity. Uncontrolled temperature increases also pose a risk of a runaway reaction, where the rate of heat generation from the exotherm exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.
Troubleshooting Steps:
-
Use Appropriate Equipment:
-
Oil Bath/Heating Mantle with PID Controller: Ensure your heating apparatus has a proportional-integral-derivative (PID) controller. This provides much more precise and stable temperature control than a simple rheostat.
-
Reaction Calorimetry (for scale-up): For larger-scale syntheses, reaction calorimetry can be used to understand the thermal profile of the reaction and design appropriate cooling protocols.
-
-
Optimize Heating Protocol:
-
Ramped Heating: Instead of setting the controller directly to the target temperature, program a gradual ramp (e.g., 1-2°C per minute). This allows the system to equilibrate and prevents overshooting.
-
Solvent Choice: Use a solvent with a boiling point significantly higher than your target reaction temperature to avoid pressure buildup and provide a larger operating window.
-
-
Improve Heat Transfer:
-
Mechanical Stirring: Ensure efficient and vigorous stirring to maintain a homogenous temperature throughout the reaction vessel. A magnetic stir bar may be insufficient for larger volumes.
-
Appropriate Vessel Size: Use a flask that is not overfilled (ideally, the reaction volume should not exceed two-thirds of the flask's total volume) to ensure good heat transfer and mixing.
-
Caption: Troubleshooting workflow for temperature control issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 6-chloro-N-phenylpyridazin-3-amine? A1: The optimal temperature is a balance between reaction rate and selectivity. Based on literature for similar pyridazine syntheses, a good starting range is 90°C to 120°C .[6][10] However, the ideal temperature should be determined empirically for your specific setup, scale, and purity requirements. Lowering the temperature within this range often improves purity at the cost of a longer reaction time.
Q2: How does the choice of solvent impact temperature control? A2: The solvent is critical. A high-boiling point, polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is typically preferred. These solvents effectively solvate the reactants and can be heated to the required temperatures without generating significant pressure. A solvent with a boiling point too close to the reaction temperature will lead to refluxing, which can cap the temperature but may also introduce inconsistencies if not well-controlled.
Q3: Are there specific safety precautions related to temperature for this reaction? A3: Yes. The primary safety concern is the potential for a thermal runaway due to the reaction's exothermicity. Always add the aniline reagent slowly and portion-wise, especially on a larger scale. Work behind a blast shield and have an adequate cooling bath (e.g., ice-water) on standby to quickly cool the reaction if the temperature begins to rise uncontrollably.
Data Summary: Temperature Effects
The following table summarizes the expected outcomes based on different temperature ranges for the reaction of 3,6-dichloropyridazine with aniline. These are general guidelines and may need optimization.
| Temperature Range | Expected Reaction Time | Probable Yield | Probable Purity / Key Issues |
| 70-85°C | > 24 hours | Low | High purity, but very slow/incomplete conversion. |
| 90-120°C | 5-12 hours | Good to Excellent | Optimal balance. Byproduct formation is manageable.[6] |
| 125-140°C | 2-6 hours | Moderate to Good | Faster reaction, but increased risk of di-substitution.[7] |
| >140°C | < 2 hours | Poor to Moderate | Significant byproduct formation and potential thermal degradation.[4][5] |
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis with an emphasis on temperature control.
Materials:
-
3,6-Dichloropyridazine
-
Aniline (freshly distilled)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium bicarbonate (or other suitable base)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe connected to a PID controller.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen).
-
Charging Reactants: To the flask, add 3,6-dichloropyridazine (1.0 eq), sodium bicarbonate (1.5 eq), and DMF.
-
Initial Heating: Begin stirring and heat the mixture to the target temperature of 100°C using a controlled heating mantle. Allow the internal temperature to stabilize.
-
Nucleophile Addition: In a separate flask, dissolve aniline (1.1 eq) in a small amount of DMF. Add this solution to the reaction mixture dropwise via an addition funnel over 30-45 minutes. Monitor the internal temperature closely during this addition. If it rises more than 5°C, pause the addition until it restabilizes.
-
Reaction: Maintain the reaction mixture at 100°C with vigorous stirring. Monitor the reaction's progress every 1-2 hours using TLC.
-
Work-up: Once the starting material is consumed (typically 6-10 hours), cool the reaction mixture to room temperature.
-
Purification: The crude product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
References
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 26, 2026, from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2015). Molecules, 20(7), 12971-12984. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents.
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2014). Lirias. Retrieved January 26, 2026, from [Link]
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). University of Regina. Retrieved January 26, 2026, from [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2021). Molecules, 26(11), 3369. MDPI. Retrieved January 26, 2026, from [Link]
-
Effect of reaction temperature on the reductive animation. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). Catalysts, 13(7), 1089. MDPI. Retrieved January 26, 2026, from [Link]
-
Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 4. mdpi.com [mdpi.com]
- 5. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical [benchchem.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection Strategies for 6-chloro-N-phenylpyridazin-3-amine Derivatives
Welcome to the technical support center for the synthesis and modification of pyridazine-based compounds. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 6-chloro-N-phenylpyridazin-3-amine derivatives. The deprotection of the amine functionality is a critical step in the synthesis of many biologically active molecules, and this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges you may encounter.[1]
The 3-aminopyridazine scaffold is a key component in several approved pharmaceutical agents, underscoring the importance of robust and reliable synthetic methodologies for its derivatives.[2] This guide aims to equip you with the knowledge to perform successful deprotection reactions, ensuring the integrity of your target compounds.
Troubleshooting Guide
Deprotection reactions can often be challenging, with issues ranging from incomplete conversion to the formation of unwanted byproducts. The following table outlines common problems encountered during the deprotection of N-protected 6-chloro-N-phenylpyridazin-3-amine derivatives, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Deprotection | 1. Insufficient acid/reagent strength or stoichiometry: The protecting group may be more stable than anticipated. 2. Low reaction temperature: The activation energy for the deprotection is not being met. 3. Poor solvent choice: The solvent may not adequately solvate the substrate or reagents. 4. Deactivation of catalyst (for hydrogenolysis): The catalyst may be poisoned by the substrate or impurities. | 1. Increase reagent concentration: Gradually increase the equivalents of acid (e.g., TFA, HCl) or other deprotecting agents. 2. Elevate temperature: Gently heat the reaction mixture (e.g., to 40-50 °C for acidic deprotections). 3. Optimize solvent: For acidic deprotections, consider using ethereal solvents like dioxane or polar aprotic solvents. For hydrogenolysis, alcohols like methanol or ethanol are common. 4. Use a fresh batch of catalyst: Ensure the catalyst is active. Consider using a catalyst scavenger if poisoning is suspected. |
| Side Product Formation (e.g., decomposition, unidentified impurities) | 1. Harsh reaction conditions: Strong acids or high temperatures can lead to the degradation of the pyridazine ring or other functional groups. 2. Presence of water: Water can participate in side reactions, especially in acid-mediated processes. 3. Reaction with the chloro-substituent: Certain reagents may react with the chlorine atom on the pyridazine ring. | 1. Use milder conditions: Opt for milder acids (e.g., p-toluenesulfonic acid) or shorter reaction times.[3] For Boc deprotection, consider non-acidic methods like thermal deprotection. 2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose a selective deprotection method: For Cbz deprotection, if hydrodechlorination is a concern, consider Lewis acid-mediated methods over catalytic hydrogenation. |
| Hydrodechlorination (Loss of the 6-chloro substituent) | Catalytic hydrogenation conditions are too harsh: The palladium catalyst can readily reduce the C-Cl bond, especially at elevated temperatures or hydrogen pressures.[4][5][6] | 1. Use a catalyst poison: Add a small amount of a catalyst poison like quinoline or pyridine to selectively inhibit hydrodechlorination while allowing for Cbz deprotection. 2. Lower hydrogen pressure and temperature: Perform the hydrogenation at atmospheric pressure and room temperature. 3. Alternative Cbz deprotection: Utilize non-reductive methods such as treatment with HBr in acetic acid or a Lewis acid like AlCl₃.[7][8] |
| Difficulty in Product Isolation/Purification | 1. Formation of salts: The deprotected amine is basic and will form a salt with the acidic reagent, which may be highly polar or insoluble. 2. Emulsion formation during workup: The product and byproducts may act as surfactants. | 1. Neutralize carefully: After the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃) to obtain the free amine. 2. Use a different workup procedure: Consider extraction with a different solvent system or purification by column chromatography on silica gel or a suitable alternative stationary phase. |
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection with TFA in DCM is very slow. What can I do?
A1: Sluggish N-Boc deprotection is a common issue. Here are a few things to consider:
-
Increase TFA Concentration: You can increase the concentration of TFA in DCM, for example, from the commonly used 20% to 50% or even use neat TFA for a short period, monitoring the reaction closely by TLC or LC-MS to avoid side reactions.[9]
-
Elevate the Temperature: Gently warming the reaction to 30-40°C can significantly increase the reaction rate.
-
Change the Solvent: Switching to a different solvent system, such as HCl in dioxane or HCl in methanol, can be very effective. 4M HCl in dioxane is a standard reagent for this purpose.[9]
-
Consider Water Content: Ensure your reagents and solvents are anhydrous, as water can sometimes interfere with the reaction.
Q2: I am trying to remove a Cbz group via catalytic hydrogenation, but I am losing the chloro-substituent. How can I prevent this?
A2: Hydrodechlorination is a known side reaction during the catalytic hydrogenation of chloroaromatic compounds.[4][5][6] To prevent this:
-
Catalyst Choice and Loading: Use a lower loading of the palladium catalyst (e.g., 5% Pd/C instead of 10%).
-
Reaction Conditions: Perform the reaction at atmospheric pressure of hydrogen and room temperature. Avoid elevated temperatures and pressures.
-
Catalyst Poisoning: The addition of a catalyst poison is a very effective strategy. Small amounts of pyridine or quinoline can selectively inhibit the hydrodechlorination reaction without significantly affecting the Cbz deprotection.
-
Alternative Methods: If hydrodechlorination remains a problem, consider non-hydrogenolytic methods for Cbz removal. Treatment with HBr in acetic acid or using a Lewis acid such as aluminum chloride in a suitable solvent are excellent alternatives.[7][8][10]
Q3: Are there any milder alternatives to strong acids for N-Boc deprotection?
A3: Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups:
-
Lewis Acids: Lewis acids like AlCl₃, ZnBr₂, or FeCl₃ can effectively cleave the Boc group under non-protic conditions.[11]
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient method for N-Boc deprotection at room temperature.[12]
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a high-boiling inert solvent can lead to clean deprotection, although this is substrate-dependent.
-
Water-Mediated Deprotection: For some substrates, heating in water at reflux can achieve N-Boc deprotection without any additives, offering a green chemistry approach.[13][14]
Q4: How do I choose the right protecting group strategy for a multi-step synthesis involving a 6-chloro-N-phenylpyridazin-3-amine core?
A4: The key is to use an orthogonal protecting group strategy. This means that the protecting groups on different functional groups in your molecule can be removed under different conditions without affecting each other. For example:
-
If you have an acid-labile group elsewhere in the molecule, you might choose a Cbz group for the pyridazine amine, which can be removed by hydrogenolysis.
-
Conversely, if your molecule contains functional groups sensitive to reduction (e.g., a nitro group or an alkyne), a Boc group, which is removed under acidic conditions, would be a better choice.
-
It is crucial to consider the stability of all functional groups in your molecule to the deprotection conditions you plan to use at each step of your synthesis.
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dioxane
This protocol describes a standard and reliable method for the removal of a tert-butyloxycarbonyl (Boc) protecting group from a 6-chloro-N-phenylpyridazin-3-amine derivative.
Materials:
-
N-Boc protected 6-chloro-N-phenylpyridazin-3-amine derivative
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected 6-chloro-N-phenylpyridazin-3-amine derivative (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis with Catalyst Poisoning
This protocol details the removal of a benzyloxycarbonyl (Cbz) group using catalytic hydrogenation while minimizing the risk of hydrodechlorination.
Materials:
-
N-Cbz protected 6-chloro-N-phenylpyridazin-3-amine derivative
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Pyridine (0.1-0.2 eq)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected 6-chloro-N-phenylpyridazin-3-amine derivative (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add pyridine (0.1-0.2 eq) to the solution.
-
Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with MeOH or EtOH.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection of N-protected 6-chloro-N-phenylpyridazin-3-amine derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
References
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674. [Link]
- Process for producing 3-amino-6-chloropyridazine. (2007).
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Yoo, B. W., & Choi, K. H. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. The Journal of Organic Chemistry, 72(22), 8563–8566. [Link]
- Synthesis method of 3-amino-6-chloropyridazine. (2015).
-
Chen, Y., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed, 22(4), 438-42. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4999-5004. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. [Link]
-
A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. (2013). Organic letters, 15(1), 112-115. [Link]
-
Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (2021). Catalysts, 11(10), 1221. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2019). Molecules, 24(1), 159. [Link]
-
Catalytic hydrodechlorination at low hydrogen partial pressures: Activity and selectivity response. (2010). Applied Catalysis B: Environmental, 94(1-2), 106-116. [Link]
-
Lewis Acid Directed Regioselective Metalations of Pyridazine. (2018). The Journal of Organic Chemistry, 83(17), 10329-10339. [Link]
-
A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2026). Organic Letters. [Link]
-
Lewis Acid Directed Regioselective Metalations of Pyridazine. (2018). The Journal of organic chemistry, 83(17), 10329-10339. [Link]
-
Trifluoroacetic acid formation from HFC-134a under atmospheric conditions. (2021). Physical Chemistry Chemical Physics, 23(34), 18568-18579. [Link]
-
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (2013). Organic letters, 15(1), 112-115. [Link]
-
Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. (2020). Catalysts, 10(11), 1335. [Link]
-
ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2015). ResearchGate. [Link]
-
Triethylsilane–Trifluoroacetic Acid. (1975). ResearchGate. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Organic Chemistry Portal. [Link]
-
A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. (2021). Organic Chemistry Frontiers, 8(21), 5961-5967. [Link]
- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1985).
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies | MDPI [mdpi.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. tdcommons.org [tdcommons.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mcours.net [mcours.net]
Technical Support Center: Workup Procedures for 6-chloro-N-phenylpyridazin-3-amine Reactions
Welcome to the technical support center dedicated to the successful isolation and purification of 6-chloro-N-phenylpyridazin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this valuable scaffold. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your workup strategies. We will address common challenges from product isolation to final purification, ensuring you can achieve the highest possible yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the initial, common questions that arise during the workup of reactions yielding 6-chloro-N-phenylpyridazin-3-amine.
Q1: What are the expected physical properties of 6-chloro-N-phenylpyridazin-3-amine?
A1: Typically, N-aryl-substituted aminopyridazines appear as off-white, yellow, or sometimes reddish-brown solids.[1] For instance, a similar compound, 6-chloro-5-methylpyridazin-3-amine, is described as an off-white to yellow solid.[2] The melting point for a related phenyl-pyridazine product has been reported in the range of 202-204.9 °C.[1] It is crucial to characterize your final product to confirm its identity and purity.
Q2: My reaction involves a strong base like sodium tert-butoxide. How do I handle the initial quench?
A2: When using strong, non-volatile bases, it is essential to neutralize them carefully. A common procedure is to cool the reaction mixture (e.g., in an ice bath) and cautiously add a saturated aqueous solution of a weak acid or salt, such as ammonium chloride (NH₄Cl).[3] For larger scales, a dilute acid like 1M HCl can be used, but be mindful that this can protonate your amine product, potentially moving it into the aqueous layer.
Q3: What are the best solvents for liquid-liquid extraction of this compound?
A3: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent first choices for extraction.[1][4] DCM is denser than water and will form the bottom layer, while EtOAc is less dense and will be the top layer. The choice depends on the specific impurities in your reaction mixture. For compounds with similar polarity, sometimes a sequence of extractions with different solvents can improve separation.
Q4: My product seems to have poor solubility in common organic solvents. What can I do?
A4: Poor solubility can hinder both reaction and purification. For workup, if the product crashes out upon quenching, you may need to use a larger volume of extraction solvent or a stronger solvent system. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used in the reaction due to their excellent solvating power for pyridazine derivatives, but they are problematic for workups as they are water-miscible.[5] If your reaction is in DMF, a common workup involves diluting the mixture with a large volume of water to precipitate the product, which can then be filtered or extracted into a solvent like EtOAc.
Q5: What are common side products I should be aware of during workup?
A5: The most common side products arise from incomplete reaction or side reactions. These can include unreacted starting materials (e.g., 3,6-dichloropyridazine and aniline) or hydrolysis products (e.g., 6-hydroxy-N-phenylpyridazin-3-amine) if the reaction is exposed to water at high temperatures or under harsh basic conditions.[6] Additionally, if you start from a di-substituted precursor, di-amination products are a possibility.[6]
Troubleshooting and In-Depth Guides
This section provides detailed, cause-and-effect troubleshooting for more complex issues encountered during experimental workups.
Problem 1: Low or No Product Recovery After Extractive Workup
You've completed the reaction, TLC analysis shows a strong product spot, but after performing a standard aqueous workup, the isolated yield is minimal.
Possible Cause: Acid-Base Chemistry
The 6-chloro-N-phenylpyridazin-3-amine molecule has multiple basic nitrogen atoms. The pyridazine ring nitrogens and the exocyclic amine are all susceptible to protonation under acidic conditions. If your workup involves an acid wash (e.g., to remove excess aniline) or if the quench results in an acidic aqueous phase, your product may have formed a water-soluble ammonium or pyridinium salt.
Solution: pH-Controlled Extraction
-
Check the pH: Before extraction, test the pH of the aqueous layer using pH paper or a pH meter.
-
Basify the Aqueous Layer: If the pH is acidic or neutral (pH ≤ 7), adjust it to be basic (pH 9-11). This deprotonates the nitrogen atoms, rendering the product neutral and significantly less water-soluble.
-
Extraction: Proceed with the extraction using a suitable organic solvent like dichloromethane or ethyl acetate.[1] Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.
| Reagent | Type | Notes |
| Saturated NaHCO₃ (aq) | Weak Base | Good for neutralizing strong acids. Safer, less risk of hydrolysis. |
| 1M NaOH (aq) | Strong Base | Effective, but add slowly and with cooling to avoid potential hydrolysis of the chloro-group. |
| K₂CO₃ (aq) | Moderate Base | A good general-purpose base for pH adjustment. |
Problem 2: Persistent Emulsion During Extraction
During the liquid-liquid extraction, the aqueous and organic layers fail to separate cleanly, forming a stable emulsion that traps your product.
Possible Cause: Surfactant-like Impurities or High Concentration
This often occurs due to the presence of polar, high-molecular-weight byproducts or when the concentration of the product itself is very high.
Solution: Techniques to Break Emulsions
-
Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.
-
Time and Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
Problem 3: Product is an Oil or Fails to Crystallize
After removing the solvent in vacuo, the product remains a thick, viscous oil or a waxy solid that resists crystallization, complicating handling and further purification.
Possible Cause: Residual Solvents or Impurities
-
Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even the extraction solvent can act as an "impurity," preventing the formation of an ordered crystal lattice.
-
Minor Impurities: Small amounts of structurally similar side products can disrupt crystallization.
Solution 1: Recrystallization Screening
Recrystallization is a powerful purification technique but finding the right solvent system is key.[7] Given the amine functionality, you might need to explore a range of solvents.[8]
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum.
Solution 2: Column Chromatography
If recrystallization fails, flash column chromatography is the most reliable method for purifying oils or complex mixtures.[6][9][10]
| Stationary Phase | Mobile Phase System (Eluent) | Target Polarity |
| Silica Gel | Hexanes / Ethyl Acetate Gradient | For moderately polar compounds. Start with low EtOAc % and increase.[4] |
| Silica Gel | Dichloromethane / Methanol Gradient | For more polar compounds or those with poor solubility in EtOAc. |
| Alumina (Neutral) | Hexanes / Ethyl Acetate Gradient | Can be useful if the compound is sensitive to the acidic nature of silica. |
Visualized Workflows and Logic
To further clarify the procedures, the following diagrams illustrate a standard workflow and a troubleshooting decision tree.
Caption: A typical experimental workflow for the extractive workup of a 6-chloro-N-phenylpyridazin-3-amine synthesis.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. 6-chloro-5-Methylpyridazin-3-aMine CAS#: 66346-87-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Confirmation of 6-chloro-N-phenylpyridazin-3-amine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, providing unparalleled insight into molecular structure in solution.[2] This guide offers a detailed walkthrough for confirming the structure of 6-chloro-N-phenylpyridazin-3-amine, a substituted pyridazine derivative, using ¹H and ¹³C NMR spectroscopy. We will explore the predicted spectral characteristics, a robust experimental protocol for data acquisition, and a comparative analysis of this methodology.
Predicted ¹H and ¹³C NMR Spectra of 6-chloro-N-phenylpyridazin-3-amine
A thorough understanding of the expected NMR spectrum is critical before embarking on experimental work. The prediction of chemical shifts is based on the electronic environment of each nucleus, which is influenced by the electronegativity of neighboring atoms and the aromaticity of the ring systems.
¹H NMR Predictions:
The structure of 6-chloro-N-phenylpyridazin-3-amine presents several distinct proton environments:
-
Pyridazine Ring Protons (H-4 and H-5): These two protons are on a disubstituted pyridazine ring and are adjacent to each other, expecting to show a doublet of doublets splitting pattern due to J-coupling. The electron-withdrawing nature of the chlorine atom at position 6 and the nitrogen atoms in the ring will deshield these protons, shifting them downfield.
-
Phenyl Ring Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the phenyl ring will exhibit chemical shifts characteristic of a substituted benzene ring. The -NH- group is an electron-donating group, which will cause a slight shielding effect, particularly on the ortho (H-2', H-6') and para (H-4') protons, shifting them slightly upfield compared to benzene (7.34 ppm).
-
Amine Proton (-NH-): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Predictions:
The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap.
-
Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): The carbons in the pyridazine ring will be significantly influenced by the nitrogen atoms and the chlorine substituent. C-3 and C-6, being directly attached to nitrogen and chlorine respectively, will be the most deshielded.
-
Phenyl Ring Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The carbons of the phenyl ring will show shifts typical for a monosubstituted benzene ring. The carbon attached to the amine (C-1') will be deshielded, while the ortho and para carbons will be slightly shielded.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-chloro-N-phenylpyridazin-3-amine.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.2 - 7.4 | 120 - 125 |
| H-5 | 7.0 - 7.2 | 115 - 120 |
| H-2', H-6' | 7.5 - 7.7 | 120 - 125 |
| H-3', H-5' | 7.3 - 7.5 | 128 - 132 |
| H-4' | 7.1 - 7.3 | 123 - 127 |
| -NH- | 8.0 - 9.0 (broad s) | - |
| C-3 | - | 155 - 160 |
| C-6 | - | 150 - 155 |
| C-1' | - | 140 - 145 |
Experimental Protocol for NMR Data Acquisition
A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized 6-chloro-N-phenylpyridazin-3-amine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the proton exchange, leading to sharper -NH signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
The following are standard parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
3. 2D NMR Experiments (for unambiguous assignment):
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments should be performed.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will confirm the connectivity between H-4 and H-5 on the pyridazine ring and the adjacent protons on the phenyl ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[5]
Caption: Workflow for NMR-based structural confirmation.
Data Analysis and Comparison
Upon acquiring the NMR spectra, the experimental data should be meticulously compared with the predicted values. Any significant deviations may indicate the presence of impurities or an incorrect structural assignment. The coupling patterns observed in the ¹H NMR and the correlations in the 2D spectra will provide the definitive evidence for the structure of 6-chloro-N-phenylpyridazin-3-amine.
Comparative Analysis with Other Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for a comprehensive characterization of a new compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can corroborate the proposed structure. However, MS does not provide detailed information about the connectivity of the atoms.
-
X-ray Crystallography: Offers the most definitive three-dimensional structure of a molecule in its solid state. However, it requires a suitable single crystal, which can be challenging to obtain, and the solid-state conformation may not be the same as the conformation in solution.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. It can confirm the presence of the amine (-NH) and aromatic rings.
NMR spectroscopy's unique advantage lies in its ability to provide a detailed map of the atomic connectivity and the electronic environment of each atom within the molecule as it exists in solution, which is often more relevant for biological applications.[6]
Caption: Comparison of analytical techniques for structural elucidation.
Conclusion
The structural confirmation of 6-chloro-N-phenylpyridazin-3-amine can be confidently achieved through a systematic approach using ¹H, ¹³C, and 2D NMR spectroscopy. By comparing the predicted spectral data with experimentally acquired spectra, researchers can establish a high degree of confidence in the molecular structure of this and other novel compounds, a critical step in the rigorous process of drug discovery and development.
References
-
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(21), 9865-9870. [Link]
-
Gaudêncio, S. P., & Pereira, F. (2015). NMR as a "Gold Standard" Method in Drug Design and Discovery. Molecules, 20(6), 10288-10313. [Link]
-
Lead Sciences. 6-Chloro-N-phenylpyridazin-3-amine. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2023). Pharmaceutical Technology. [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wishart, D. S., et al. (2022). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(10), 2496-2506. [Link]
-
NMR Spectra of Anilines. ResearchGate. [Link]
- Synthesis method of 3-amino-6-chloropyridazine.
-
NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]
-
Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Safi, Z. S., & El-Bahrawe, R. S. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17651. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
Safi, Z. S., & El-Bahrawe, R. S. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 17651. [Link]
-
Wessels, P. L., & Raubenheimer, H. G. (1980). NMR Spectroscopy in Drug Design. Journal of Chemical Education, 57(11), A335. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]
Sources
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Cytotoxicity Analysis of 6-chloro-N-phenylpyridazin-3-amine Analogs in Cancer Cell Lines
In the landscape of modern oncology drug discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] Among these, the 6-chloro-N-phenylpyridazin-3-amine core has garnered significant interest as a template for the development of novel cytotoxic agents. This guide provides a comprehensive comparative analysis of the cytotoxic profiles of various analogs of this parent compound. We will delve into the synthetic rationale, present comparative experimental data, and elucidate the structure-activity relationships (SAR) that govern their anticancer potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.
Introduction: The Rationale for Targeting Cancer with Pyridazine Analogs
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules.[1] Its derivatives have been explored for a range of therapeutic applications, with a notable emphasis on oncology. The introduction of a chlorine atom at the 6-position and a substituted N-phenylamino group at the 3-position of the pyridazine ring creates a molecule with significant potential for engaging with biological targets relevant to cancer cell proliferation and survival.
The core hypothesis underpinning the design of these analogs is that systematic modification of the N-phenyl ring will modulate the physicochemical and steric properties of the molecule, thereby influencing its interaction with intracellular targets and, consequently, its cytotoxic efficacy. This guide will explore this hypothesis through the lens of available preclinical data.
Synthesis of 6-chloro-N-phenylpyridazin-3-amine Analogs
The synthesis of 6-chloro-N-phenylpyridazin-3-amine and its analogs typically commences with the commercially available 3,6-dichloropyridazine. This precursor serves as a versatile starting material for nucleophilic aromatic substitution reactions.
General Synthetic Scheme
The primary synthetic route involves the regioselective displacement of one of the chlorine atoms of 3,6-dichloropyridazine with a substituted aniline. The greater reactivity of the chlorine atom at the 3-position facilitates this selective substitution.
A general procedure for this synthesis is as follows: A mixture of 3,6-dichloropyridazine and the appropriately substituted aniline is heated in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction.[2] The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using standard techniques like recrystallization or column chromatography.
Caption: General synthetic route for 6-chloro-N-phenylpyridazin-3-amine analogs.
Comparative Cytotoxicity Data
| Compound ID | Core Structure | Substitution (R) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 | 6-chloro-N-phenylpyridazin-3-amine | H | MCF-7 (Breast) | >100 | Inferred |
| Hypothetical Analog 2 | 6-chloro-N-phenylpyridazin-3-amine | 4-Chloro | MCF-7 (Breast) | 50-100 | Inferred |
| Hypothetical Analog 3 | 6-chloro-N-phenylpyridazin-3-amine | 4-Nitro | MCF-7 (Breast) | <50 | Inferred |
| Related Compound 1 | 3-allylthio-6-homopiperidinylaminopyridazine | - | A549 (Lung) | Potent | [3] |
| Related Compound 2 | 2,4-dichloro-6-(pyrrolidin-1-yl)-s-triazine | 4-chlorophenylamino | C26 (Colon) | 1.71 | [2] |
| Related Compound 3 | 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | - | SR (Leukemia) | <0.1 | [4] |
Note: The data for Hypothetical Analogs 1, 2, and 3 are inferred based on general structure-activity relationship trends observed in related chemical series, where electron-withdrawing groups on the phenyl ring tend to enhance cytotoxicity.[2]
Structure-Activity Relationship (SAR) Analysis
Based on the available literature for pyridazine and other heterocyclic anticancer agents, we can deduce key structure-activity relationships for the 6-chloro-N-phenylpyridazin-3-amine scaffold.
-
The 6-Chloro Group: The presence of the chlorine atom at the 6-position is generally considered crucial for cytotoxic activity. It acts as a good leaving group in potential nucleophilic substitution reactions with biological macromolecules or contributes to the overall electronic properties of the molecule.
-
The N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact cytotoxicity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and chloro (-Cl) groups on the phenyl ring are often associated with increased cytotoxic potency.[2] This is likely due to their ability to enhance the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack by biological targets.
-
Electron-Donating Groups (EDGs): The effect of electron-donating groups is more variable and context-dependent. In some cases, they may decrease activity, while in others, they could enhance selectivity or improve pharmacokinetic properties.
-
Steric Factors: The size and position of the substituent can influence how the molecule fits into the binding pocket of its target protein. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents effective binding.
-
Caption: Key structure-activity relationships for 6-chloro-N-phenylpyridazin-3-amine analogs.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[5][6] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compounds (6-chloro-N-phenylpyridazin-3-amine analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 6-chloro-N-phenylpyridazin-3-amine scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though not exhaustive for a direct comparative series, strongly suggests that the cytotoxic potency of these analogs can be finely tuned through strategic substitutions on the N-phenyl ring. Specifically, the incorporation of electron-withdrawing groups appears to be a viable strategy for enhancing anticancer activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-chloro-N-phenylpyridazin-3-amine analogs to establish a more definitive and comprehensive SAR. Elucidating the precise molecular mechanism of action of the most potent compounds will be critical for their further development. This could involve identifying their intracellular binding partners and the signaling pathways they modulate. Ultimately, a deeper understanding of the SAR and mechanism of action will pave the way for the rational design of next-generation pyridazine-based anticancer drugs with improved efficacy and selectivity.
References
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). PMC. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]
-
Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. (2010). PubMed. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H). (2012). PubMed. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). RSC Publishing. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2020). ResearchGate. [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2018). NIH. [Link]
-
chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
- Method for synthetizing 3,6-dichloropyridazine. (2015).
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2021). MDPI. [Link]
-
Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. (2019). MDPI. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). eurekaselect.com. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). PubMed Central. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1985).
-
6-Amino-3-chloropyridazine. (n.d.). PubChem. [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of Novel Imidazo[1,2-b]pyridazine Derivatives Against Established FLT3 Kinase Inhibitors
In the landscape of targeted cancer therapy, particularly for acute myeloid leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical therapeutic target. Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in a significant subset of AML patients and are associated with a poor prognosis. This has spurred the development of numerous FLT3 inhibitors. This guide provides a detailed comparative analysis of a novel imidazo[1,2-b]pyridazine derivative, herein referred to as Compound 34f, against a panel of established first and second-generation FLT3 inhibitors. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development efforts.
The Central Role of FLT3 in AML Pathogenesis
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In normal physiology, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways. However, in AML, constitutive activation of FLT3 due to mutations leads to uncontrolled cell proliferation and survival, contributing significantly to the malignant phenotype. Therefore, potent and selective inhibition of FLT3 is a key strategy in the treatment of FLT3-mutated AML.
Featured Kinase Inhibitors: A Comparative Overview
This guide focuses on the comparative efficacy of Compound 34f, a novel imidazo[1,2-b]pyridazine derivative, against a panel of well-characterized FLT3 inhibitors. The comparator compounds include both first-generation multi-kinase inhibitors and second-generation potent and selective FLT3 inhibitors.
-
Compound 34f: A novel imidazo[1,2-b]pyridazine derivative with potent inhibitory activity against FLT3.
-
Gilteritinib: A second-generation, potent, and selective FLT3 inhibitor, approved for relapsed or refractory FLT3-mutated AML.
-
Quizartinib: A second-generation, highly potent, and selective FLT3 inhibitor, also approved for relapsed or refractory FLT3-mutated AML.
-
Crenolanib: A potent and selective type I FLT3 inhibitor with activity against both ITD and TKD mutations.
-
Midostaurin: A first-generation multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.
-
Sorafenib: A multi-kinase inhibitor with activity against FLT3, used off-label in some AML contexts.[1][2]
-
Lestaurtinib: An early-generation FLT3 inhibitor that has been investigated in clinical trials.
In Vitro Efficacy: A Head-to-Head Comparison
The cornerstone of evaluating kinase inhibitor efficacy lies in robust in vitro assays that quantify their inhibitory potential against the target kinase and their anti-proliferative effects in relevant cancer cell lines.
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a direct measure of a compound's potency against its purified kinase target. The data below summarizes the IC50 values for Compound 34f and comparator inhibitors against wild-type FLT3 and its common activating mutants.
| Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | FLT3-WT IC50 (nM) |
| Compound 34f | 4[3][4][5][6][7] | 1[3][4][5][6][7] | - |
| Gilteritinib | 0.7 - 1.8[8] | ~10[5] | 5[8] |
| Quizartinib | ~0.5[9] | >5000[5] | - |
| Crenolanib | ~2[10] | - | ~2[10] |
| Midostaurin | <10[11] | <10[11] | ~30[11] |
| Lestaurtinib | 2-3[12] | - | 2-3[12] |
Data compiled from multiple sources. Assay conditions may vary.
Compound 34f demonstrates potent, single-digit nanomolar inhibition of both FLT3-ITD and the clinically significant resistance mutation FLT3-D835Y.[3][4][5][6][7] Notably, its high potency against the D835Y mutant is a significant advantage over second-generation inhibitors like Quizartinib, which loses its efficacy against this mutation.[5]
The cellular efficacy of these inhibitors was assessed in AML cell lines endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13. The GI50 (half-maximal growth inhibition) values provide a measure of the compound's ability to inhibit cancer cell proliferation.
| Compound | MV4-11 GI50 (nM) | MOLM-13 GI50 (nM) | MOLM-13 (FLT3-ITD-D835Y) GI50 (nM) |
| Compound 34f | 7[3][5][6][7] | 9[3][5][6][7] | 4[3][5][6][7] |
| Gilteritinib | ~1.8[8] | - | ~10[5] |
| Quizartinib | 0.31 - 0.56[13] | 0.62[13] | - |
Data compiled from multiple sources. Assay conditions may vary.
In cellular assays, Compound 34f maintains its low nanomolar potency, effectively inhibiting the proliferation of FLT3-ITD driven AML cell lines.[3][5][6][7] Its continued high potency against cells expressing the D835Y resistance mutation underscores its potential to overcome a common mechanism of clinical resistance to FLT3 inhibitors.[3][5][6][7]
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed protocols for the key assays are provided below.
This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the FLT3 kinase by a test compound.
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the target FLT3 kinase and a Europium-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay quantifies the inhibition of FLT3 autophosphorylation in intact cells, providing a measure of the compound's target engagement in a physiological context.
Protocol:
-
Cell Culture: Culture FLT3-ITD positive AML cells (e.g., MV4-11) in appropriate growth medium.
-
Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA-based Detection: Use a sandwich ELISA to capture total FLT3 protein and detect the phosphorylated form using a specific anti-phospho-FLT3 antibody.
-
Signal Quantification: Measure the signal (e.g., colorimetric or chemiluminescent) using a microplate reader.
-
Data Analysis: Normalize the phospho-FLT3 signal to the total FLT3 signal and plot against the compound concentration to determine the IC50 value.
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Incubation: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine derivative, Compound 34f, demonstrates highly potent and efficacious inhibition of FLT3, including the clinically relevant ITD and D835Y mutations.[3][4][5][6][7] Its in vitro and cellular activity profiles are comparable, and in the case of the D835Y mutant, superior to established second-generation FLT3 inhibitors.[5] These findings position Compound 34f as a promising lead candidate for further preclinical and clinical development for the treatment of FLT3-mutated AML.
Future studies should focus on a comprehensive kinase selectivity profile to assess off-target effects, in vivo pharmacokinetic and pharmacodynamic studies to establish a therapeutic window, and efficacy studies in animal models of FLT3-mutated AML. The data presented in this guide provides a strong rationale for the continued investigation of the imidazo[1,2-b]pyridazine scaffold as a source of next-generation FLT3 inhibitors.
References
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping | Request PDF. ResearchGate. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
-
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. National Institutes of Health. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]
-
Quizartinib (AC220): a promising option for acute myeloid leukemia. National Institutes of Health. [Link]
-
Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. National Institutes of Health. [Link]
-
Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG. National Institutes of Health. [Link]
-
Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase. National Institutes of Health. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [Link]
-
High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PubMed Central. [Link]
-
FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. PubMed Central. [Link]
-
Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. PubMed Central. [Link]
-
Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy. National Institutes of Health. [Link]
-
Lestaurtinib. Wikipedia. [Link]
-
Crenolanib. Wikipedia. [Link]
-
Midostaurin: an emerging treatment for acute myeloid leukemia patients. PubMed Central. [Link]
-
Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience. Frontiers. [Link]
-
Gilteritinib: potent targeting of FLT3 mutations in AML. ASH Publications. [Link]
-
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. PubMed Central. [Link]
-
Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia. National Institutes of Health. [Link]
-
ASH 2018 | Maintenance therapy with sorafenib in patients with FLT3-ITD acute myeloid leukemia – SORMAIN trial. AML Hub. [Link]
-
Cell counts and growth rates for cells treated with quizartinib at IC50.... ResearchGate. [Link]
-
Targeting FLT3 Phosphorylation and Signaling in Acute Myeloid Leukemia. ASH Publications. [Link]
-
Abstract 3660: Crenolanib: A next generation FLT3 inhibitor. AACR Journals. [Link]
-
Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. eScholarship.org. [Link]
-
Clinical commissioning policy: Sorafenib maintenance for adults with FLT3-internal tandem duplication (FLT3-ITD) acute myeloid l. NHS England. [Link]
-
Crenolanib is a selective type I pan-FLT3 inhibitor. PubMed Central. [Link]
-
Comparing midostaurin to next-generation FLT3 inhibitors in the frontline treatment of FLT3-ITD AML. YouTube. [Link]
-
A phase 2 trial of the FLT3 inhibitor lestaurtinib (CEP701) as first-line treatment for older patients with acute myeloid leukemia not considered fit for intensive chemotherapy. ASH Publications. [Link]
-
Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. ASH Publications. [Link]
-
In vitro kinase inhibition activity of select compounds. Inhibition of.... ResearchGate. [Link]
-
FLT3 (DY) Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
FLT3 Kinase Assay Kit. BPS Bioscience. [Link]
-
Sorafenib as maintenance therapy for patients with transplant-ineligible or post-alloSCT AML. YouTube. [Link]
-
Study Investigating the Efficacy of Crenolanib With Chemotherapy vs Chemotherapy Alone in R/R FLT3 Mutated AML. ClinicalTrials.gov. [Link]
-
FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. IC50 (nM) a. ResearchGate. [Link]
-
Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations | Request PDF. ResearchGate. [Link]
-
Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. PubMed Central. [Link]
Sources
- 1. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. england.nhs.uk [england.nhs.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-chloro-N-phenylpyridazin-3-amine Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The 6-chloro-N-phenylpyridazin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer effects in laboratory settings. However, the translation of this promising in vitro activity to tangible in vivo efficacy is a critical hurdle that often determines the fate of a potential drug. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 6-chloro-N-phenylpyridazin-3-amine compounds and their analogues, offering insights into the experimental data and the underlying factors that govern their performance in different biological contexts.
The Promise of Pyridazines: Potent In Vitro Activity
The pyridazine core is a key pharmacophore, and its derivatives have been extensively explored for various therapeutic applications. In the realm of oncology, 6-chloro-N-phenylpyridazin-3-amine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is often attributed to the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several pyridazine and related heterocyclic derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 1.31 | Staurosporine | 6.76 |
| Pyrido[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 0.99 - 1.13 | - | - |
| Fused pyridopyrimidine (4-Cl sub) | MCF-7 (Breast) | 6.22 ± 0.34 | Taxol | 8.48 ± 0.46 |
| Fused pyridopyrimidine (4-Cl sub) | HepG2 (Liver) | 19.58 ± 1.06 | Taxol | 14.60 ± 0.79 |
| Imidazo[1,2-b]pyridazine Derivatives | - | Potent IKKβ inhibitors | - | - |
The In Vivo Reality: Navigating the Complexities of a Living System
While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. The transition from a controlled cellular environment to a complex living organism introduces a multitude of variables that can dramatically alter a compound's performance. For pyridazine derivatives, several key factors often contribute to a disconnect between in vitro and in vivo results.
A significant challenge lies in the metabolic stability of the pyridazine ring. In vivo, these compounds can be subject to oxidation of the nitrogen atoms to form N-oxides, or direct glucuronidation or ribosylation. The carbon atoms of the ring are also susceptible to oxidation. This metabolic degradation can lead to rapid clearance of the compound from the body, preventing it from reaching the therapeutic concentrations required for an antitumor effect.
Furthermore, poor pharmacokinetic properties, such as low aqueous solubility and membrane permeability, can hinder the absorption and distribution of pyridazine derivatives to the tumor site. The physicochemical properties of the pyridazine ring, while offering advantages in molecular recognition, can also present challenges in achieving optimal drug-like properties.
The following diagram illustrates the common barriers that can lead to a lack of correlation between in vitro and in vivo activity for anticancer agents.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
This animal model is crucial for evaluating the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 6-chloro-N-phenylpyridazin-3-amine compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage. Monitor the body weight of the mice as an indicator of toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Caption: Workflow for the in vivo tumor xenograft model.
Conclusion: A Path Forward for Pyridazine-Based Therapeutics
The 6-chloro-N-phenylpyridazin-3-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While impressive in vitro potency is an encouraging starting point, a deep understanding of the factors that govern in vivo activity is paramount for successful drug development. A multidisciplinary approach that integrates medicinal chemistry, cell biology, and pharmacology is essential to optimize not only the on-target activity but also the pharmacokinetic and metabolic properties of these compounds. By embracing the complexities of in vivo systems and employing robust experimental models, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
-
High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. PubMed. [Link]
-
Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. ProQuest. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. ResearchGate. [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Taylor & Francis Online. [Link]
-
In vitro and in vivo antitumor activities of Ru and Cu complexes with terpyridine derivatives as ligands. PubMed. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis. [Link]
-
In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. PubMed. [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Preprints.org. [Link]
-
Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
A potential antitumor agent, (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I): structural studies and in vivo biological effects against experimental glioma. PubMed. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. [Link]
-
In-vitro anticancer activity. | Download Table. ResearchGate. [Link]
A Senior Application Scientist's Guide to Assessing the Selectivity of Pyridazine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4] Its unique physicochemical properties—including a high dipole moment and robust hydrogen-bonding capacity—allow for potent and specific interactions within the ATP-binding pocket of protein kinases.[1] Molecules built around a pyridazine core, such as those derived from the versatile 6-chloro-N-phenylpyridazin-3-amine template, have led to the development of inhibitors targeting a diverse array of kinases, including Bcr-Abl, VEGFR-2, and Bruton's tyrosine kinase (BTK).[2][5][6][7]
However, the human kinome is vast, with over 500 members that share significant structural homology in the ATP-binding site.[8] This homology presents a formidable challenge: achieving inhibitor selectivity. An inhibitor's clinical success hinges not only on its potent on-target activity but, critically, on its lack of engagement with unintended off-target kinases, which can lead to toxicity and adverse effects. This guide provides a comprehensive framework for the rigorous, multi-tiered assessment of inhibitor selectivity, using pyridazine-based compounds as illustrative examples. We will delve into the causality behind experimental choices and present actionable, self-validating protocols essential for any robust drug discovery program.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity
The landmark success of Imatinib (Gleevec), a 2-phenylaminopyrimidine-based inhibitor, set the paradigm for targeted cancer therapy.[9][10] Its remarkable efficacy against chronic myeloid leukemia (CML) is due to its high selectivity for the Bcr-Abl fusion protein.[9][11][12] While Imatinib is highly selective, it still inhibits other kinases like c-KIT and PDGF-R, an activity that has been therapeutically exploited in other cancers but also underscores the complex nature of selectivity.[10][11]
For any new chemical entity, including novel pyridazine-based inhibitors, a poor selectivity profile can manifest in several detrimental ways:
-
Direct Toxicity: Inhibition of kinases essential for normal physiological processes (e.g., cardiac function, immune regulation) can lead to severe adverse events.
-
Confounded Biological Results: In a research setting, an uncharacterized, non-selective tool compound can produce misleading data, wrongly attributing a phenotype to the intended target.
-
Drug Resistance: Off-target pressures can activate compensatory signaling pathways, leading to acquired resistance.
Therefore, a systematic and layered approach to selectivity profiling is not merely a regulatory requirement but a fundamental scientific necessity.
Comparative Selectivity of Pyridazine-Based Kinase Inhibitors
To illustrate the variance in selectivity that can be achieved from similar chemical scaffolds, consider the following hypothetical data based on real-world examples of imidazo[1,2-b]pyridazine and other pyridazine derivatives. These compounds, while sharing a core moiety, can be decorated with different functional groups that profoundly influence their interaction landscape across the kinome.
| Compound ID | Primary Target | Kd (nM) vs Primary Target | Selectivity Score (S10 @ 1µM)¹ | Key Off-Targets (>90% Inhibition @ 1µM) |
| IZP-A | TYK2 (JH2 Pseudokinase) | 5 | 0.02 | HIPK4, JAK1 (low affinity) |
| IZP-B | BTK (covalent) | 1.3 | 0.01 | TEC, BMX |
| PZN-C | VEGFR-2 | 61 | 0.15 | PDGFRβ, KIT, FLT3 |
| PZN-D | Mps1 (TTK) | 25 | 0.20 | AURKA, AURKB, PLK1 |
¹Selectivity Score (S₁₀) is the number of kinases with >90% inhibition divided by the total number of kinases tested at a 1µM concentration. A lower score indicates higher selectivity. Data is illustrative.[5][6][7][13][14][15]
This table highlights a critical concept: even within the same scaffold class, subtle chemical modifications can shift a compound's profile from being highly selective (like IZP-A and IZP-B) to being a multi-targeted inhibitor (like PZN-C), which may be desirable for certain cancer therapies.[6][13][14] The goal is not always absolute selectivity but rather a defined and understood selectivity profile that aligns with the therapeutic hypothesis.
A Tiered Strategy for Selectivity Assessment: From Benchtop to Proteome
A robust assessment of selectivity is a multi-step process. It begins with high-throughput biochemical screens to get a broad picture, followed by cellular assays to confirm target engagement in a physiological context, and culminates in proteome-wide methods to uncover unexpected interactions.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol (Western Blot-based CETSA):
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either the pyridazine inhibitor at a desired concentration or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C. [16]2. Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension from each treatment group into multiple aliquots.
-
Thermal Challenge: Place each aliquot in a separate well of a PCR plate or tube. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature. [16]One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins. [17]6. Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample and normalize them to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase. Use a secondary antibody for detection.
-
Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein (relative to the non-heated control) against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement. [18]
Tier 3: Proteome-Wide Chemical Proteomics (KiNativ™)
Causality: To uncover the full spectrum of a compound's interactions, including unexpected off-targets, unbiased proteome-wide methods are essential. The KiNativ™ platform uses activity-based probes—ATP molecules tagged with biotin—that covalently label a conserved lysine in the active site of kinases. [19][20][21]By pre-incubating a cell lysate with an inhibitor, the inhibitor will occupy the ATP-binding pocket of its targets, preventing the biotin probe from binding. Subsequent mass spectrometry analysis quantifies which kinases show reduced probe labeling, directly identifying them as targets of the inhibitor in a competitive and activity-dependent manner. [21] Conceptual Protocol (KiNativ™):
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest, preserving the kinases in their active state.
-
Competitive Inhibition: Treat aliquots of the lysate with the pyridazine inhibitor at various concentrations (or vehicle control).
-
Activity-Based Probe Labeling: Add a desthiobiotin-tagged ATP acyl-phosphate probe to each lysate. [21]The probe will covalently bind to the active-site lysine of kinases that are not blocked by the inhibitor.
-
Proteolysis: Digest the entire proteome into peptides using trypsin.
-
Enrichment: Use streptavidin beads to enrich for the biotin-labeled peptides, which correspond to the active sites of kinases that were not inhibited.
-
LC-MS/MS Analysis: Analyze the enriched peptides by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and their corresponding kinases. Compare the signal for each kinase-derived peptide between the inhibitor-treated and vehicle-treated samples. A dose-dependent decrease in the signal for a specific kinase indicates it is a target of the inhibitor.
Contextualizing Selectivity: A Signaling Pathway Perspective
Understanding the functional consequence of on- and off-target inhibition requires placing the kinase within its signaling network. For example, a pyridazine inhibitor designed to target VEGFR-2 is intended to block angiogenesis. [5][7]
Caption: On-target (VEGFR-2) vs. potential off-target (PDGFRβ) inhibition.
As the diagram illustrates, if our inhibitor "PZN-C" also potently inhibits PDGFRβ (a common off-target for VEGFR-2 inhibitors), it could lead to additional biological effects, some of which might be beneficial (e.g., inhibiting pericyte recruitment to tumors) or detrimental. A thorough selectivity assessment allows for the rational interpretation of biological outcomes and the anticipation of potential toxicities.
Conclusion
The development of selective kinase inhibitors from scaffolds like 6-chloro-N-phenylpyridazin-3-amine is a cornerstone of modern targeted therapy. Achieving and verifying selectivity is a complex but non-negotiable aspect of this process. It demands a rigorous, multi-tiered experimental strategy that moves from broad biochemical profiling to deep, proteome-wide analysis in native biological systems. By systematically applying the principles and protocols outlined in this guide—validating binding in vitro, confirming engagement in cells, and mapping the complete interaction profile—researchers can build a comprehensive and trustworthy understanding of their compounds. This foundational knowledge is paramount for making informed decisions, advancing the most promising candidates, and ultimately developing safer, more effective medicines.
References
- Geronikaki, A., & Dearden, J. C. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Amino Acids, 53(10), 1547-1567.
- Zhang, H., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10459-10475.
- Klaeger, S., et al. (2017). Identifying small molecule probes for kinases by chemical proteomics.
- El-Gamal, M. I., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Abdel-Maksoud, M. S., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 17(15), 1466-1485.
- Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759.
- Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 14(6), 659-670.
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1315.
- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 24(18), 3274.
- Burke, J. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 713-719.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Case Study.
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6854.
- El-Sayed, N. N. E., et al. (2023).
- Patrick, G. L. (2021). Imatinib (Gleevec). An Introduction to Medicinal Chemistry.
- Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.
- Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog.
- Ghorab, M. M., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1348.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega.
- Wylie, A. A., et al. (2006). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). Acta Crystallographica Section D: Biological Crystallography, 62(Pt 11), 1344-1351.
- Padron, J. M., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences, 24(12), 10245.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Alhassan, M. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net.
- Zimmerman, J., et al. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog.
- Wikipedia contributors. (2024).
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Wang, X., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 66(11), 7435-7452.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Patricelli, M. P., et al. (2011).
- Shan, Y., et al. (2013). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. Proceedings of the National Academy of Sciences, 110(3), E203-E212.
- Colombo, R., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2636-2653.
- Abou-Seri, S. M., et al. (2022).
- ResearchGate. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib.
- Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Ghorab, M. M., et al. (2019).
- Abdel-Maksoud, M. S., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Who we serve.
- American Chemical Society. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Wilson, C., et al. (2015). Energetic dissection of Gleevec's selectivity towards human tyrosine kinases. eLife, 4, e11249.
- Dai, L., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib - Wikipedia [en.wikipedia.org]
- 12. Energetic dissection of Gleevec’s selectivity towards human tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridazine and Pyrimidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance. This guide provides an in-depth comparison of two isomeric diazines: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) . We will dissect their structural nuances, explore their differential biological activities across key therapeutic areas, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.
The Isomeric Difference: Structural and Physicochemical Foundations
The seemingly subtle shift of a nitrogen atom from position 2 to 3 is the critical determinant of the distinct physicochemical properties and, consequently, the biological activities of pyridazine and pyrimidine.
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a unique electronic environment. This proximity leads to lone pair-lone pair repulsion, which influences the ring's geometry and reactivity. The pyridazine core is more electron-deficient than pyrimidine, impacting its ability to participate in metabolic pathways and interact with biological targets.
-
Pyrimidine (1,3-Diazine): With nitrogen atoms at positions 1 and 3, the pyrimidine ring is a cornerstone of life itself, forming the basis for nucleobases like cytosine, thymine, and uracil.[1][2] This arrangement results in a different dipole moment and hydrogen bonding capability compared to pyridazine. Pyrimidine derivatives can readily interact with a wide array of enzymes and cellular components, making them a "privileged scaffold" in drug discovery.[3]
The placement of these nitrogen atoms dictates the molecule's ability to act as a hydrogen bond acceptor, a critical interaction for binding to protein targets. The distinct electronic landscapes of the two scaffolds mean they are not always interchangeable bioisosteres; the choice between them is a strategic one, driven by the specific requirements of the biological target.
Caption: Core structures of Pyridazine and Pyrimidine.
Head-to-Head Comparison: Biological Activity in Key Therapeutic Areas
Both pyridazine and pyrimidine scaffolds have yielded a plethora of biologically active compounds.[4][5] However, their performance profiles often diverge depending on the therapeutic target.
Anticancer Activity: A Battleground of Kinase Inhibition
Both scaffolds are extensively utilized in the design of anticancer agents, particularly as kinase inhibitors.[6][7][8] The nitrogen atoms in these heterocycles are crucial for forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition.
-
Pyrimidine Scaffolds: The pyrimidine core is arguably more established in FDA-approved kinase inhibitors. Its structure is a key component in numerous drugs targeting a wide range of kinases involved in cancer progression.[8] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are particularly prevalent.[9][10]
-
Pyridazine Scaffolds: Pyridazine has emerged as a highly effective scaffold for targeting novel and challenging cancer targets.[6][7] A significant number of pyridazine-containing compounds have been developed as inhibitors of targets like glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD), which are involved in tumor metabolism, signal transduction, and epigenetics.[6]
Comparative Data: In Vitro Anticancer Activity
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Hsp90 Inhibitor (2S-13) | MDA-MB-231 (Human Breast) | 0.49 | [11] |
| Pyridazine | Hsp90 Inhibitor (2S-13) | 4T1 (Mouse Breast) | 0.81 | [11] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (53) | Prostate (PC-3) | 2.1 | [10] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (53) | Colon (HCT-116) | 1.8 | [10] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (53) | Liver (HepG2) | 3.2 | [10] |
| Pyridine | Pyrazolo[3,4-b]pyridine (17) | Prostate (PC-3) | 4.8 | [12] |
| Pyridine | Pyrazolo[3,4-b]pyridine (17) | Breast (MCF-7) | 10.2 | [12] |
Note: The Pyridine derivative is included for a broader context of diazine isomers, as seen in some comparative studies.
Caption: Competitive inhibition of a kinase by diazine scaffolds.
Antimicrobial Activity: A Broad Spectrum of Defense
Derivatives of both pyridazine and pyrimidine have demonstrated significant potential as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.[13][14]
-
Pyrimidine Scaffolds: The pyrimidine nucleus is a well-established pharmacophore in antimicrobial drugs.[14] Its structural similarity to biological molecules allows for interference with essential microbial pathways. For example, the widely used antibacterial drug Trimethoprim features a diaminopyrimidine core.
-
Pyridazine Scaffolds: Pyridazine derivatives have shown potent and broad-spectrum antimicrobial activities, particularly against Gram-negative bacteria.[15][16] Recent studies have highlighted chloro-substituted pyridazines as exhibiting antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than the standard drug chloramphenicol against pathogens like E. coli and P. aeruginosa.[15][16]
Comparative Data: In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound Class | Specific Derivative | E. coli | P. aeruginosa | Reference |
| Pyridazine | Chloro Derivative | 0.892 - 3.744 | 0.892 - 3.744 | [15][16] |
| Control | Chloramphenicol | 2.019 - 8.078 | 2.019 - 8.078 | [15][16] |
Note: Direct comparative MIC data for a pyrimidine derivative under the same experimental conditions was not available in the initial search, highlighting a potential area for future research.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and both scaffolds have been explored for their ability to modulate inflammatory pathways.
A direct comparative study was conducted to evaluate novel pyridine and pyrimidine derivatives for anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[17]
-
Experimental Insight: The choice to use LPS-stimulated macrophages is critical as this is a standard and reliable in vitro model for mimicking bacterial-induced inflammation. Lipopolysaccharide (LPS) activates signaling pathways (like NF-κB) that lead to the production of pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS).[18] Measuring the inhibition of NO production is therefore a direct readout of a compound's potential anti-inflammatory effect.
Comparative Data: In Vitro Anti-inflammatory Activity [17]
| Compound Class | Top Performing Derivative | NO Inhibition (%) | IC50 (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| Pyrimidine | 9d | 61.90% | 88.7 |
Note: In this specific study, the pyridine-based scaffold showed slightly more potent NO inhibition than the pyrimidine scaffold. This underscores that while both are active, subtle structural changes can fine-tune potency.
Experimental Protocols: A Guide to Validation
To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols. Below are methodologies for key assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The principle is to expose a standardized inoculum of bacteria to serial dilutions of the test compound. Bacterial growth is indicated by turbidity or a color change from a metabolic indicator. The lack of growth at a specific concentration indicates the compound's inhibitory power.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., pyridazine or pyrimidine derivative) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. Alternatively, add a growth indicator like resazurin and identify the well where the color does not change (indicating no metabolic activity).
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol quantifies the amount of nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production.
Causality: This assay relies on the chemical reaction of the Griess reagent with nitrite to form a colored azo compound. The intensity of the color, measured by a spectrophotometer, is directly proportional to the nitrite concentration, thus reflecting the NO-inhibiting activity of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (pyridazine or pyrimidine derivatives) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Analysis: Incubate in the dark for 10-15 minutes. Measure the absorbance at ~540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Strategic Outlook
The choice between a pyridazine and a pyrimidine scaffold is a nuanced decision that hinges on the specific biological target and desired pharmacological profile.
-
Pyrimidine: Remains a dominant, "go-to" scaffold, especially in kinase inhibition, due to its proven track record, inherent biocompatibility as a nucleobase analogue, and vast synthetic accessibility.[1][3][19] Its derivatives have shown broad efficacy across anticancer, antimicrobial, and anti-inflammatory applications.[8][18]
-
Pyridazine: Represents a powerful alternative, often demonstrating potent activity in novel and challenging therapeutic areas where pyrimidines may be less effective.[6][7] Its unique electronic properties can be leveraged to achieve high selectivity and potency, as demonstrated by its success in targeting specific metabolic enzymes and protein-protein interactions.[6][20]
Ultimately, this guide demonstrates that neither scaffold is universally superior. Rather, they are complementary tools in the medicinal chemist's armamentarium. Future research should focus on more direct, head-to-head comparisons of analogously substituted pyridazine and pyrimidine derivatives against a wide panel of biological targets. This will enable the development of more predictive structure-activity relationship models and guide the rational design of next-generation therapeutics with enhanced efficacy and safety.
References
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
-
PubMed. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
-
PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]
-
National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]
-
ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Retrieved from [Link]
- Unknown Source. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Retrieved from [Link]
-
PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
ProQuest. (n.d.). Review on Antimicrobial Activity of Pyrimidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]
-
Assiut University, Faculty of Pharmacy. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 17. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 19. bioengineer.org [bioengineer.org]
- 20. researchgate.net [researchgate.net]
A Multi-Faceted Guide to Validating the Binding Mode of 6-chloro-N-phenylpyridazin-3-amine to its Target
For researchers, scientists, and drug development professionals, the journey from identifying a hit compound to developing a viable drug candidate is fraught with challenges. A critical, early milestone in this process is the rigorous validation of how a molecule, such as 6-chloro-N-phenylpyridazin-3-amine, physically interacts with its intended biological target.[1] An unverified or incorrectly assumed binding mode can lead to wasted resources and late-stage failures.
This guide provides a comprehensive, in-depth comparison of orthogonal experimental and computational methodologies designed to build a robust, evidence-based model of a ligand's binding mode. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound workflow. Here, we use 6-chloro-N-phenylpyridazin-3-amine as a model compound to illustrate a validation campaign against a newly identified or putative protein target.
The Central Challenge: From Hypothesis to High-Resolution Truth
Often, a compound like 6-chloro-N-phenylpyridazin-3-amine (CAS No: 1014-78-4) emerges from a high-throughput screen with a hypothesized target, but no physical evidence of the interaction.[2] The primary objective is to confirm direct binding and then to elucidate the precise orientation and interactions—the "binding mode"—at an atomic level. This knowledge is paramount for rational, structure-based drug design and for optimizing potency, selectivity, and pharmacokinetic properties.
Our approach is layered, beginning with computational predictions to build a testable hypothesis, followed by biophysical assays to confirm direct interaction, high-resolution structural methods to visualize the binding pose, and cellular assays to ensure physiological relevance.
Part 1: In Silico Foundation—Generating a Testable Binding Hypothesis
Before embarking on resource-intensive experimental work, computational modeling provides an essential starting point. Molecular docking predicts the preferred orientation of a ligand when bound to a protein, generating hypotheses about key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Molecular Docking Workflow
The goal is to predict the pose of 6-chloro-N-phenylpyridazin-3-amine within the target's binding site. This process involves preparing the protein structure (e.g., from the Protein Data Bank or a homology model), preparing the ligand structure, defining the binding pocket, and then running a docking algorithm to generate and score potential poses.[3] While powerful for generating initial models, it's crucial to remember that docking results are predictions, not proof, and can sometimes fail to reproduce experimentally determined binding modes.[4]
Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., PDB file).
-
Remove water molecules and any existing ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
Define the grid box, which specifies the search space for the docking algorithm, ensuring it encompasses the entire putative binding site.
-
-
Ligand Preparation:
-
Generate a 3D structure of 6-chloro-N-phenylpyridazin-3-amine.
-
Assign atomic charges and define the rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina) to generate a series of binding poses.
-
The program will score and rank these poses based on a calculated binding affinity (e.g., in kcal/mol).
-
-
Analysis:
-
Visually inspect the top-ranked poses.
-
Analyze the predicted interactions (hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues. These residues become candidates for validation by mutagenesis.
-
Caption: Computational docking workflow to generate a binding hypothesis.
Part 2: Biophysical Validation—Confirming Direct Target Engagement
Once a computational hypothesis is in hand, the next critical step is to confirm that 6-chloro-N-phenylpyridazin-3-amine physically binds to the target protein. Biophysical assays are fundamental for this purpose, providing quantitative data on binding affinity, thermodynamics, and kinetics without the need for a functional readout.[5] The use of multiple, orthogonal techniques is highly recommended to ensure the observed interaction is not an artifact of a single method.[6]
Comparison of Key Biophysical Techniques
| Technique | Principle | Key Output(s) | Strengths | Weaknesses |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the ligand flows over the immobilized protein. | Affinity (KD), Kinetics (kon, koff) | Real-time, label-free, provides kinetic data. | Requires protein immobilization which can affect activity; mass transport can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the ligand is titrated into a protein solution. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics; solution-based, no immobilization. | Requires large amounts of pure protein; lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm). | Thermal Shift (ΔTm) | High-throughput, low sample consumption, simple workflow. | Indirect measure of binding; not all binding events cause a thermal shift. |
Protocol: Surface Plasmon Resonance (SPR) for Affinity and Kinetics
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). An underivatized flow cell should be used as a reference to subtract bulk refractive index changes.
-
Ligand Preparation: Prepare a dilution series of 6-chloro-N-phenylpyridazin-3-amine in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement: Inject the ligand dilutions over the protein and reference surfaces, starting with the lowest concentration. Monitor the binding response (in Response Units, RU) over time.
-
Regeneration: After each ligand injection, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound ligand and prepare the surface for the next cycle.[7]
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the buffer-only injection signal (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Caption: Orthogonal biophysical validation cascade.
Part 3: Structural Biology—Visualizing the Binding Mode
The most definitive validation of a binding mode comes from high-resolution structural data. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the premier techniques for visualizing the precise interactions between a ligand and its target protein at the atomic level.[8]
X-ray Crystallography: The Atomic Blueprint
X-ray crystallography has long been the gold standard for determining protein-ligand complex structures.[9] It provides an unparalleled level of detail, revealing the exact orientation of the ligand, the conformation of the binding pocket residues, and the network of interactions, including the position of mediating water molecules.[6]
Protocol: Co-crystallization of Target with 6-chloro-N-phenylpyridazin-3-amine
-
Complex Formation: Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of 6-chloro-N-phenylpyridazin-3-amine for a sufficient time to allow binding equilibrium to be reached.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce well-ordered crystals of the protein-ligand complex.
-
Crystal Optimization: Optimize the initial hit conditions by varying reagent concentrations, pH, and temperature to grow larger, single crystals suitable for diffraction.
-
Data Collection:
-
Harvest a crystal and flash-cool it in a cryoprotectant solution to prevent ice formation.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron).
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the phase problem, often using molecular replacement if a structure of the protein alone (apo) is available.
-
Build an atomic model into the resulting electron density map, clearly placing the ligand.
-
Refine the model against the experimental data to produce the final, high-resolution structure.
-
Cryo-Electron Microscopy (Cryo-EM): An Emerging Powerhouse
Cryo-EM is a revolutionary technique that is particularly advantageous for large protein complexes or proteins that are resistant to crystallization, such as membrane proteins.[10] Recent advances have pushed the achievable resolution of cryo-EM into a range that allows for the clear identification of bound small-molecule ligands.[11][12]
Caption: Workflows for high-resolution structural validation.
Part 4: Cellular Validation—Confirming Engagement in a Physiological Context
Demonstrating a direct interaction with a purified protein is essential, but it is not sufficient. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.[13] Cellular target engagement assays bridge the gap between biophysical binding and a functional cellular response.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in cells or even tissues. The underlying principle is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with 6-chloro-N-phenylpyridazin-3-amine at various concentrations. A vehicle-only control (e.g., DMSO) is essential.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the soluble protein fraction as a function of temperature to generate "melting curves." A positive target engagement is indicated by a shift of the melting curve to a higher temperature in the presence of the compound compared to the vehicle control.
Site-Directed Mutagenesis: Probing Key Interactions
Site-directed mutagenesis is the definitive experiment to validate the importance of specific amino acid residues predicted by structural or computational models. By mutating a residue hypothesized to interact with the ligand and observing a significant loss in binding affinity, one can confirm the functional importance of that interaction.
Protocol: Mutagenesis and Binding Validation
-
Identify Key Residues: From your structural model (e.g., from X-ray crystallography) or docking pose, identify 2-3 residues predicted to make critical contacts (e.g., hydrogen bonds) with 6-chloro-N-phenylpyridazin-3-amine.
-
Generate Mutants: Use site-directed mutagenesis to create mutant versions of the target protein where these key residues are changed to a non-interacting residue (e.g., Alanine scanning).
-
Express and Purify: Express and purify the wild-type (WT) and mutant proteins.
-
Measure Binding Affinity: Using a sensitive biophysical method like SPR or ITC, measure the binding affinity (KD) of the compound for both the WT and each mutant protein.
-
Analyze Results: A significant increase in the KD value (i.e., a loss of binding affinity) for a mutant protein compared to the WT protein provides strong evidence that the mutated residue is a key part of the binding site.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 6-Chloro-N-phenylpyridazin-3-amine - Lead Sciences [lead-sciences.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drughunter.com [drughunter.com]
- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 6-chloro-N-phenylpyridazin-3-amine for Enhanced Efficiency
Introduction
6-chloro-N-phenylpyridazin-3-amine is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive chlorine atom and a versatile phenylamino group on the pyridazine core, makes it a sought-after precursor for the synthesis of a diverse range of compounds with potential therapeutic and industrial applications. The efficiency of its synthesis is therefore a critical factor for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to aid in the selection of the most appropriate method based on specific laboratory or production needs.
The predominant and most direct pathway to 6-chloro-N-phenylpyridazin-3-amine is the nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on a comparative analysis of different methodologies for this key transformation, evaluating them on the basis of yield, reaction time, scalability, and overall efficiency.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 6-chloro-N-phenylpyridazin-3-amine from 3,6-dichloropyridazine and aniline proceeds via a well-established SNAr mechanism. The pyridazine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is highly activated towards nucleophilic attack. This is further enhanced by the presence of two electron-withdrawing chlorine atoms.
The reaction mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.
-
Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product.
The regioselectivity of this reaction, i.e., the preferential substitution at the C3 position, is a subject of both theoretical and practical interest. While both chlorine atoms are susceptible to substitution, the formation of the desired monosubstituted product is often favored under controlled conditions.
Comparative Analysis of Synthetic Methodologies
Two primary methodologies are employed for the SNAr synthesis of 6-chloro-N-phenylpyridazin-3-amine: conventional heating and microwave-assisted synthesis. The choice between these methods depends on factors such as available equipment, desired reaction time, and scale of operation.
Route 1: Conventional Heating
This classical approach involves heating the reactants in a suitable solvent for a specified period. It is a robust and well-understood method, making it a common choice in many laboratories.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq), aniline (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, isopropanol, or n-butanol).
-
Addition of Base (Optional but Recommended): A base, such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq), is often added to neutralize the HCl generated during the reaction, which can otherwise protonate the aniline and reduce its nucleophilicity.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography on silica gel.[3][4]
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[5][6] This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[7][8]
Detailed Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 3,6-dichloropyridazine (1.0 eq), aniline (1.0-1.2 eq), and a suitable high-boiling point solvent (e.g., DMF, DMSO, or ethylene glycol).
-
Addition of Base: Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).[7][8]
-
Work-up and Purification: The work-up and purification procedures are similar to those for the conventional heating method.
Performance Comparison: Conventional Heating vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 5-26 hours)[3] | Minutes (e.g., 10-30 minutes)[8] |
| Typical Yield | Good to excellent (70-90%) | Often higher than conventional (80-95%) |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |
| Scalability | Readily scalable | Can be challenging for large-scale production |
| Side Product Formation | Potential for di-substitution and other impurities | Generally cleaner reaction profiles |
| Equipment | Standard laboratory glassware | Specialized microwave reactor required |
In-Depth Discussion and Expert Insights
Solvent and Base Selection: The choice of solvent and base is crucial for optimizing the reaction. Protic solvents like ethanol and isopropanol are commonly used for conventional heating as they can solvate the ions formed during the reaction. For microwave-assisted synthesis, high-boiling point polar aprotic solvents like DMF or DMSO are preferred due to their ability to efficiently absorb microwave energy. The use of a non-nucleophilic base like triethylamine or DIPEA is recommended to avoid competition with the aniline nucleophile.
Controlling Regioselectivity: To maximize the yield of the desired mono-substituted product and minimize the formation of the di-substituted byproduct (3,6-bis(phenylamino)pyridazine), it is essential to control the stoichiometry of the reactants. Using a slight excess of 3,6-dichloropyridazine or carefully controlling the amount of aniline can favor mono-substitution. Lowering the reaction temperature can also improve selectivity, although this may increase the reaction time.
Purification Strategy: The purification of 6-chloro-N-phenylpyridazin-3-amine can typically be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.[4] For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[3]
Scalability Considerations: While microwave-assisted synthesis offers significant advantages in terms of speed and efficiency for lab-scale synthesis, conventional heating methods are often more practical and cost-effective for large-scale industrial production due to the availability and lower cost of large-scale reactors.
Visualizing the Synthetic Pathways
Logical Flow for Route Selection
Caption: Decision tree for selecting the optimal synthetic route.
General Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General SNAr reaction for the synthesis.
Conclusion
The synthesis of 6-chloro-N-phenylpyridazin-3-amine is most efficiently achieved through the nucleophilic aromatic substitution of 3,6-dichloropyridazine with aniline. For rapid, high-yield, lab-scale synthesis, the microwave-assisted approach is superior. However, for larger-scale production, the well-established and more easily scalable conventional heating method remains the preferred choice. Careful control of reaction parameters, particularly stoichiometry and temperature, is key to maximizing the yield of the desired mono-substituted product and simplifying purification. This guide provides the necessary data and expert insights to enable researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.
References
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)
-
6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (URL: [Link])
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (URL: [Link])
-
A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. (URL: [Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])
-
Synthesis of pyridazines - Organic Chemistry Portal. (URL: [Link])
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. (URL: [Link])
-
ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. | Request PDF - ResearchGate. (URL: [Link])
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (URL: [Link])
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Request PDF - ResearchGate. (URL: [Link])
-
Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (URL: [Link])
-
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
